molecular formula C12H12N2O2 B180863 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 61226-19-5

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B180863
CAS No.: 61226-19-5
M. Wt: 216.24 g/mol
InChI Key: LPYTYYLNGJGJGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 61226-19-5) is a phenylpyrazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a valuable chemical scaffold and building block for the synthesis of more complex molecules. Its core structure is associated with bioactive properties, notably as an inhibitor of phosphodiesterase enzymes. Research indicates that closely related analogues, such as the ethyl ester derivative, have been structurally characterized in complex with the catalytic domain of human Phosphodiesterase 4D (PDE4D), highlighting the potential of this chemical class in the study of cyclic nucleotide signaling pathways . The compound has a molecular formula of C12H12N2O2 and a molecular weight of 216.24 g/mol . It is recommended to be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use. Researchers are advised to consult the safety data sheet (SDS) and implement appropriate safety precautions before handling.

Properties

IUPAC Name

3,5-dimethyl-1-phenylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-11(12(15)16)9(2)14(13-8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYTYYLNGJGJGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346450
Record name 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61226-19-5
Record name 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Analysis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this guide utilizes data from closely related analogs, namely 3,5-dimethyl-1-phenyl-1H-pyrazole and ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate, to predict and interpret the spectroscopic characteristics of the target molecule. This approach allows for a robust understanding of the expected spectral features.

Molecular Structure and Key Spectroscopic Features

This compound is a heterocyclic compound featuring a pyrazole ring substituted with two methyl groups, a phenyl group, and a carboxylic acid group. These functional groups give rise to characteristic signals in various spectroscopic analyses, which are crucial for its identification and characterization.

Diagram: Molecular Structure and Functional Groups

Caption: Molecular structure highlighting the key functional groups.

Data Presentation: Predicted and Analog-Based Spectroscopic Data

The following tables summarize the expected and analog-based quantitative data for the spectroscopic analysis of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
COOH> 10Singlet (broad)The acidic proton of the carboxylic acid is expected to be a broad singlet at a downfield chemical shift, which can be exchangeable with D₂O.
Phenyl-H7.2 - 7.6MultipletAromatic protons of the phenyl group.
C3-CH₃~2.3SingletMethyl protons at position 3 of the pyrazole ring.
C5-CH₃~2.5SingletMethyl protons at position 5 of the pyrazole ring.

Data predicted based on general knowledge of NMR spectroscopy and analysis of similar structures.

Table 2: ¹³C NMR Spectroscopic Data of 3,5-dimethyl-1-phenyl-1H-pyrazole[1]
CarbonChemical Shift (δ, ppm)Notes
C=O (Carboxylic Acid)~165-175Predicted for the target molecule. Not present in the analog.
C3148.1
C5138.4
C4106.4The presence of the carboxylic acid group at this position in the target molecule will cause a significant downfield shift.
Phenyl C1'139.4
Phenyl C2', C6'124.0
Phenyl C3', C5'128.3
Phenyl C4'126.4
C3-CH₃12.9
C5-CH₃11.8
Table 3: Predicted Infrared (IR) Spectroscopic Data
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500-3300Broad
C=O (Carboxylic Acid)1700-1725Strong
C=N (Pyrazole Ring)~1600Medium
C=C (Aromatic)1450-1600Medium to Weak
C-H (Aromatic)3000-3100Medium
C-H (Aliphatic)2850-3000Medium

Data predicted based on typical IR absorption frequencies for the respective functional groups.

Table 4: Mass Spectrometry Data of 3,5-dimethyl-1-phenyl-1H-pyrazole[1]
Ionm/zNotes
[M+H]⁺173For the analog. The target molecule, C₁₂H₁₂N₂O₂, has a molecular weight of 216.24 g/mol . The expected [M+H]⁺ would be around 217.
Major Fragments-Fragmentation of the target molecule would likely involve the loss of CO₂ (44 amu) and other characteristic fragments of the pyrazole and phenyl rings.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical, as the acidic proton may exchange with protic solvents.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.

    • For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • For ¹³C NMR, a proton-decoupled sequence is used with a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture into a pellet die and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique suitable for determining the molecular ion, while EI provides more extensive fragmentation information.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragmentation patterns to deduce structural information.

UV-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule, particularly those involving conjugated systems.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Data Acquisition:

    • Record a baseline spectrum using a cuvette containing only the solvent.

    • Fill a quartz cuvette with the sample solution and place it in the spectrophotometer.

    • Scan the absorbance of the sample over a wavelength range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max) and the corresponding molar absorptivity (ε).

Mandatory Visualizations

Diagram: General Workflow of Spectroscopic Analysis

G General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Interpretation cluster_conclusion Structural Elucidation Sample This compound Dissolution Dissolution in Deuterated Solvent (NMR) or UV-Vis Solvent Sample->Dissolution Pellet KBr Pellet Preparation (FTIR) Sample->Pellet Dilution Dilution for MS Sample->Dilution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis FTIR FTIR Spectroscopy Pellet->FTIR MS Mass Spectrometry Dilution->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data FTIR_Data Vibrational Frequencies FTIR->FTIR_Data MS_Data m/z Ratios, Fragmentation MS->MS_Data UV_Vis_Data λ_max, Molar Absorptivity UV_Vis->UV_Vis_Data Structure Complete Structural Information NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure UV_Vis_Data->Structure

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis.

Diagram: Logical Relationships in Spectroscopic Data Interpretation

G Logical Relationships in Data Interpretation cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy cluster_ms Mass Spectrometry cluster_uv UV-Vis Spectroscopy Molecule 3,5-Dimethyl-1-phenyl-1H- pyrazole-4-carboxylic acid H_NMR ¹H NMR Molecule->H_NMR C_NMR ¹³C NMR Molecule->C_NMR FTIR FTIR Molecule->FTIR MS MS Molecule->MS UV_Vis UV-Vis Molecule->UV_Vis Proton Environments\n(Chemical Shift) Proton Environments (Chemical Shift) H_NMR->Proton Environments\n(Chemical Shift) Proton Connectivity\n(Coupling) Proton Connectivity (Coupling) H_NMR->Proton Connectivity\n(Coupling) Carbon Skeleton\n(Chemical Shift) Carbon Skeleton (Chemical Shift) C_NMR->Carbon Skeleton\n(Chemical Shift) Functional Groups\n(C=O, O-H, C=N, etc.) Functional Groups (C=O, O-H, C=N, etc.) FTIR->Functional Groups\n(C=O, O-H, C=N, etc.) Molecular Weight\n(Molecular Ion) Molecular Weight (Molecular Ion) MS->Molecular Weight\n(Molecular Ion) Fragmentation Pattern Fragmentation Pattern MS->Fragmentation Pattern Conjugated Systems\n(π → π* transitions) Conjugated Systems (π → π* transitions) UV_Vis->Conjugated Systems\n(π → π* transitions)

Caption: A diagram showing the relationship between spectroscopic techniques and the structural information they provide.

Technical Guide: Spectroscopic and Synthetic Overview of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of the analytical and synthetic aspects of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 61226-19-5). Due to the limited availability of public domain experimental spectroscopic data for this specific molecule, this document presents data from a close structural analog, 3,5-dimethyl-1-phenyl-1H-pyrazole, to offer insights into its expected spectral characteristics. Furthermore, a proposed synthetic pathway and general experimental protocols for NMR and mass spectrometry analysis are detailed to guide researchers in the synthesis and characterization of this compound.

Physicochemical Properties

While comprehensive experimental data is scarce, the following properties for this compound have been reported:

PropertyValue
CAS Number 61226-19-5
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
Melting Point 199-201 °C

Spectroscopic Data (Analog Compound: 3,5-Dimethyl-1-phenyl-1H-pyrazole)

The following tables summarize the ¹H NMR, ¹³C NMR, and mass spectrometry data for the analogous compound, 3,5-dimethyl-1-phenyl-1H-pyrazole (CAS 1131-16-4), which lacks the 4-carboxylic acid group.[1] This data provides a foundational understanding of the core pyrazole structure's spectral features.

¹H NMR Data

Solvent: CDCl₃ Frequency: 200 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.46-7.33m4HPhenyl-H
7.29-7.19m1HPhenyl-H
5.90s1HPyrazole C4-H
2.25s6H2 x CH₃
¹³C NMR Data

Solvent: CDCl₃ Frequency: 50 MHz

Chemical Shift (δ) ppmAssignment
148.1Pyrazole C3/C5
139.4Phenyl C1
138.4Pyrazole C3/C5
128.3Phenyl CH
126.4Phenyl CH
124.0Phenyl CH
106.4Pyrazole C4
12.9CH₃
11.8CH₃
Mass Spectrometry Data

Ionization Method: Electrospray Ionization (ESI)

m/zAssignment
173[M+H]⁺

Expected Spectral Characteristics for this compound

The addition of a carboxylic acid group at the C4 position of the pyrazole ring is expected to introduce the following changes to the NMR and mass spectra:

  • ¹H NMR:

    • The singlet at 5.90 ppm corresponding to the C4-H will be absent.

    • A new, broad singlet is expected in the downfield region (typically 10-13 ppm) corresponding to the carboxylic acid proton (-COOH).[2]

  • ¹³C NMR:

    • The signal for the C4 carbon will shift significantly downfield.

    • A new signal corresponding to the carbonyl carbon (-COOH) will appear in the range of 160-180 ppm.[2]

  • Mass Spectrometry:

    • The molecular ion peak will be observed at m/z 216 for the neutral molecule or 217 for the [M+H]⁺ ion.

    • Characteristic fragmentation may involve the loss of H₂O (18 amu) and CO (28 amu).[3]

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route involves the Vilsmeier-Haack formylation of 3,5-dimethyl-1-phenyl-1H-pyrazole followed by oxidation of the resulting aldehyde.

Step 1: Vilsmeier-Haack Formylation

  • To a stirred solution of 3,5-dimethyl-1-phenyl-1H-pyrazole in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours.

  • Pour the cooled reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • The precipitated 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde is collected by filtration, washed with water, and dried.

Step 2: Oxidation to Carboxylic Acid

  • Dissolve the aldehyde from the previous step in a suitable solvent such as acetone or a mixture of t-butanol and water.

  • Add an oxidizing agent, for example, potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid and acetone), portion-wise while maintaining the temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Work up the reaction mixture, which may involve quenching excess oxidant, filtration, extraction, and finally acidification to precipitate the carboxylic acid.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

NMR Spectroscopy
  • Prepare a sample by dissolving approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry
  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Acquire the mass spectrum in positive or negative ion mode over an appropriate m/z range.

  • Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Visualizations

chemical_structure cluster_pyrazole This compound cluster_phenyl cluster_methyl1 cluster_methyl2 cluster_carboxyl N1 N C5 C N1->C5 Ph Ph N1->Ph N2 N N2->N1 C3 C C3->N2 Me1 H3C C3->Me1 C4 C C4->C3 COOH COOH C4->COOH C5->C4 Me2 CH3 C5->Me2

Caption: Chemical structure of this compound.

synthetic_workflow start 3,5-Dimethyl-1-phenyl-1H-pyrazole step1 Vilsmeier-Haack Formylation (POCl3, DMF) start->step1 intermediate 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde step1->intermediate step2 Oxidation (e.g., KMnO4) intermediate->step2 product This compound step2->product analysis Spectroscopic Analysis (NMR, MS) product->analysis

Caption: Proposed synthetic workflow for this compound.

References

An In-Depth Technical Guide to the Solubility and Stability of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, quantitative experimental data on the solubility and stability of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid is limited. This guide provides a comprehensive overview based on the known physicochemical properties of the compound, data from structurally similar molecules, and established scientific principles for solubility and stability testing. The experimental protocols and visualizations are presented as standardized methodologies for researchers to generate specific data for this compound.

Executive Summary

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. An understanding of its solubility and stability is paramount for its handling, formulation, and the development of any potential applications. This document outlines the theoretical and expected solubility and stability profiles of this compound, provides detailed experimental protocols for their determination, and visualizes key experimental workflows and influencing factors.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided below. These properties are crucial in predicting its solubility and stability behavior.

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂O₂[1]
Molecular Weight 216.24 g/mol [2]
CAS Number 61226-19-5[1]
Melting Point 202°C[3]
Appearance Expected to be a solid at room temperature.[4]

The presence of a carboxylic acid functional group is a key determinant of the molecule's properties, enabling strong intermolecular hydrogen bonding which contributes to its relatively high melting point.[3]

Solubility Profile

Expected Solubility:

Solvent TypeExpected SolubilityRationale
Aqueous (Neutral pH) LowThe non-polar phenyl and methyl groups are expected to limit solubility in neutral water.
Aqueous (Basic pH) HighThe carboxylic acid group will deprotonate in basic solutions (e.g., aqueous NaOH, NaHCO₃) to form a more soluble carboxylate salt.
Aqueous (Acidic pH) LowIn acidic solutions, the carboxylic acid will remain protonated, and the pyrazole nitrogen atoms are weakly basic, not significantly contributing to solubility.
Polar Protic Solvents (e.g., Ethanol, Methanol) Moderate to HighThe carboxylic acid can form hydrogen bonds with these solvents, and the overall polarity is compatible.
Polar Aprotic Solvents (e.g., DMSO, DMF) HighThese solvents are effective at solvating both polar and non-polar parts of the molecule.
Non-Polar Solvents (e.g., Hexane, Toluene) LowThe polar carboxylic acid and pyrazole ring will limit solubility in non-polar solvents.
Experimental Protocol for Solubility Determination

The following is a general protocol for determining the equilibrium solubility of this compound.

Materials:

  • This compound

  • Selection of solvents (e.g., water, pH 7.4 buffer, 0.1 M HCl, 0.1 M NaOH, ethanol, methanol, DMSO, hexane)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer with a validated analytical method

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the selected solvent.

  • Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C and 37°C).

  • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the samples to stand for a short period to allow for sedimentation of the undissolved solid.

  • Centrifuge the samples to further separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the analytical range of the HPLC or UV-Vis method.

  • Analyze the concentration of the dissolved compound in the diluted sample using the validated analytical method.

  • Calculate the solubility in mg/mL or mol/L.

Stability Profile

The stability of this compound is critical for its storage and handling. Degradation can be influenced by factors such as pH, temperature, light, and oxygen.

Expected Stability:

  • Thermal Stability: The compound is expected to be relatively stable at ambient temperatures.[3] However, elevated temperatures could lead to decarboxylation or other degradation pathways.

  • pH Stability: The compound is likely to be most stable in the acidic to neutral pH range. In strongly basic conditions, while solubility is increased, the carboxylate form may be more susceptible to certain degradation reactions. The pyrazole ring itself is generally stable.[5]

  • Photostability: Compounds with aromatic rings and conjugated systems can be susceptible to photodegradation. Exposure to UV or high-intensity visible light may lead to degradation.

  • Oxidative Stability: The pyrazole ring is generally resistant to oxidation, but the overall molecule's susceptibility to oxidation should be evaluated.[5]

Experimental Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are conducted to identify potential degradation products and pathways. These studies are typically performed according to ICH guidelines.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3%)

  • Temperature-controlled ovens

  • Photostability chamber

  • Inert gas (e.g., nitrogen)

  • HPLC with a stability-indicating method (a method that can separate the parent compound from its degradation products)

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of HCl and heat (e.g., at 60°C) for a defined period.

  • Base Hydrolysis: Dissolve the compound in a solution of NaOH and keep at room temperature or heat for a defined period.

  • Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide and keep at room temperature for a defined period.

  • Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C) for a defined period.

  • Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples using the stability-indicating HPLC method to determine the amount of the parent compound remaining and to detect any degradation products.

Visualizations

Experimental Workflow for Solubility and Stability Testing

G cluster_0 Solubility Determination cluster_1 Stability Assessment (Forced Degradation) A Add excess solid to solvent B Equilibrate (shake at constant T) A->B C Centrifuge to separate solid B->C D Withdraw and dilute supernatant C->D E Analyze concentration (HPLC/UV-Vis) D->E F Expose to stress conditions (Acid, Base, Oxidant, Heat, Light) G Sample at time points F->G H Neutralize and dilute G->H I Analyze by stability-indicating HPLC H->I J Identify degradation products I->J

Caption: Experimental workflow for determining solubility and assessing stability.

Factors Affecting the Stability of this compound

G cluster_factors Stability Influencing Factors Compound 3,5-Dimethyl-1-phenyl-1H- pyrazole-4-carboxylic acid Degradation Degradation Products Compound->Degradation can lead to pH pH pH->Degradation Temp Temperature Temp->Degradation Light Light (UV/Visible) Light->Degradation Oxygen Oxygen Oxygen->Degradation Moisture Moisture Moisture->Degradation

Caption: Key environmental factors influencing the chemical stability.

Conclusion

This technical guide provides a foundational understanding of the anticipated solubility and stability of this compound for researchers and drug development professionals. While specific experimental data is sparse in public literature, the provided protocols offer a robust framework for generating the necessary data to support further research and development. The structural characteristics of the molecule suggest that its solubility is highly pH-dependent, and its stability should be carefully evaluated under various environmental conditions. The successful application of this compound will rely on the thorough experimental characterization of these critical parameters.

References

An In-depth Technical Guide on the Core Fundamental Properties of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the fundamental properties of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The document delves into the physicochemical characteristics, synthesis protocols, and known biological activities of this pyrazole derivative, presenting data in a structured and accessible format.

Physicochemical Properties

This compound is a heterocyclic organic compound with a molecular structure featuring a central pyrazole ring substituted with two methyl groups, a phenyl group, and a carboxylic acid group.

Structural and General Information
PropertyValueSource
Chemical Name This compound-
CAS Number 61226-19-5[1]
Molecular Formula C₁₂H₁₂N₂O₂[1]
Molecular Weight 216.24 g/mol [1]
Canonical SMILES CC1=C(C(=O)O)C(=NN1C2=CC=CC=C2)C-
InChI Key LPYTYYLNGJGJGW-UHFFFAOYSA-N-
Quantitative Physicochemical Data

The available quantitative data for this compound is summarized below. It is important to note that some properties like boiling point, density, and pKa are not consistently reported in the available literature.

PropertyValueSource
Melting Point 199-201 °C[1]
Boiling Point Not available[1]
Density Not available[1]
Refractive Index Not available[1]

Synthesis and Experimental Protocols

General Synthesis Pathway

A common route for the synthesis of pyrazole-4-carboxylic acids involves the reaction of a β-dicarbonyl compound or its equivalent with a hydrazine derivative, followed by formylation and subsequent oxidation.

dot

Synthesis_Pathway Reactant1 Ethyl Acetoacetate Intermediate1 Ethyl 3-phenylhydrazono butanoate Reactant1->Intermediate1 Condensation Reactant2 Phenylhydrazine Reactant2->Intermediate1 Intermediate2 Ethyl 5-methyl-1-phenyl -1H-pyrazol-3-olate Intermediate1->Intermediate2 Cyclization Intermediate3 3,5-Dimethyl-1-phenyl -1H-pyrazole Intermediate2->Intermediate3 Reduction/ Methylation Intermediate4 3,5-Dimethyl-1-phenyl -1H-pyrazole-4-carbaldehyde Intermediate3->Intermediate4 Vilsmeier-Haack Formylation Product 3,5-Dimethyl-1-phenyl-1H -pyrazole-4-carboxylic acid Intermediate4->Product Oxidation

Caption: General synthesis pathway for this compound.

Postulated Experimental Protocol

The following protocol is a generalized procedure based on the synthesis of similar pyrazole derivatives and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate

  • To a solution of ethyl acetoacetate in a suitable solvent (e.g., ethanol), add an equimolar amount of phenylhydrazine.

  • The mixture is typically stirred at room temperature or gently heated to facilitate the condensation reaction, forming the corresponding phenylhydrazone.

  • Cyclization is then induced, often by heating the reaction mixture, sometimes in the presence of an acid or base catalyst, to yield the pyrazole ring.

  • The crude product is isolated by cooling the reaction mixture and collecting the precipitate by filtration. Purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 2: Vilsmeier-Haack Formylation

  • The synthesized pyrazole from the previous step is subjected to a Vilsmeier-Haack reaction to introduce a formyl group at the 4-position of the pyrazole ring.

  • This is typically achieved by treating the pyrazole with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) at low temperatures, followed by heating.

  • After the reaction is complete, the mixture is carefully poured onto crushed ice and neutralized to precipitate the aldehyde product.

  • The crude aldehyde is collected by filtration, washed with water, and can be purified by recrystallization.

Step 3: Oxidation to Carboxylic Acid

  • The formyl group of the pyrazole-4-carbaldehyde is then oxidized to a carboxylic acid.

  • Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) in an alkaline solution or chromium trioxide (CrO₃) in acetic acid.

  • The reaction is typically carried out at elevated temperatures and monitored for completion.

  • Upon completion, the reaction mixture is worked up to remove the oxidizing agent and by-products. The carboxylic acid product is then isolated by acidification, which causes it to precipitate.

  • The final product, this compound, is collected by filtration, washed, and dried. Further purification can be performed by recrystallization.

Biological Activities and Potential Applications

The pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of pyrazole carboxylic acid have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[2]

While specific quantitative biological data for this compound is limited in the public domain, the general activities of this class of compounds suggest its potential as a lead structure in drug discovery.

General Biological Activities of Pyrazole Carboxylic Acids
Biological ActivityDescription
Antimicrobial Pyrazole derivatives have shown efficacy against various bacterial and fungal strains.[2] The mechanism often involves the inhibition of essential microbial enzymes.
Anticancer Several pyrazole-containing compounds are known to exhibit cytotoxic effects against various cancer cell lines.[2] Potential mechanisms include the inhibition of protein kinases and other signaling pathways involved in cell proliferation.
Anti-inflammatory The pyrazole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes.
Enzyme Inhibition Pyrazole carboxylic acids have been identified as potent inhibitors of various enzymes, such as long-chain L-2-hydroxy acid oxidase 2 (Hao2).[3]
Logical Relationship of Pyrazole Core to Biological Activity

The versatility of the pyrazole ring allows for substitutions at various positions, leading to a diverse range of biological activities. The following diagram illustrates this relationship.

dot

Biological_Activity Core Pyrazole Core Substituents Chemical Substituents (e.g., -CH3, -Ph, -COOH) Core->Substituents Modification Antimicrobial Antimicrobial Activity Substituents->Antimicrobial Anticancer Anticancer Activity Substituents->Anticancer Antiinflammatory Anti-inflammatory Activity Substituents->Antiinflammatory Other Other Biological Activities Substituents->Other

Caption: Relationship between pyrazole core modifications and biological activities.

Conclusion

This compound is a compound of interest within the broader class of pyrazole derivatives. While comprehensive data on its specific properties are still emerging, its structural features suggest potential for various applications in medicinal chemistry and drug development. The synthetic routes are well-established for this class of compounds, and the known biological activities of related pyrazoles provide a strong rationale for further investigation into the therapeutic potential of this specific molecule. This guide serves as a foundational resource for researchers embarking on studies involving this compound.

References

In-Depth Technical Guide: 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic Acid (CAS 61226-19-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS Number: 61226-19-5).

Core Properties

This compound is a pyrazole derivative with the molecular formula C₁₂H₁₂N₂O₂. Its chemical structure features a central pyrazole ring substituted with two methyl groups, a phenyl group, and a carboxylic acid group.

Physicochemical Data
PropertyValueReference(s)
IUPAC Name This compound[1][2]
CAS Number 61226-19-5[2]
Molecular Formula C₁₂H₁₂N₂O₂[2]
Molecular Weight 216.24 g/mol [2]
Melting Point 199-201 °C
Appearance Solid
SMILES CC1=NN(C2=CC=CC=C2)C(C)=C1C(=O)O[2]
InChI Key LPYTYYLNGJGJGW-UHFFFAOYSA-N

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound from the frequently cited "Synthesis, p. 753, 1986" could not be definitively retrieved, a general and plausible synthetic approach can be outlined based on established pyrazole synthesis methodologies. The most common route involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

General Synthesis Pathway

A likely synthetic route would involve the reaction of ethyl 2-methyl-3-oxobutanoate (a β-ketoester) with phenylhydrazine. This reaction proceeds through a condensation mechanism to form a pyrazolone intermediate, which is then dehydrated to yield the aromatic pyrazole ring. Subsequent hydrolysis of the ester group would yield the final carboxylic acid product.

G reagent1 Ethyl 2-methyl-3-oxobutanoate intermediate Pyrazolone Intermediate reagent1->intermediate + reagent2 Phenylhydrazine reagent2->intermediate product 3,5-Dimethyl-1-phenyl-1H- pyrazole-4-carboxylic acid intermediate->product Hydrolysis

Caption: General synthesis scheme for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical experimental protocol based on common laboratory practices for similar pyrazole syntheses. This protocol should be adapted and optimized by qualified personnel.

Materials:

  • Ethyl 2-methyl-3-oxobutanoate

  • Phenylhydrazine

  • Ethanol

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Distilled water

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-methyl-3-oxobutanoate (1 equivalent) in ethanol. Add phenylhydrazine (1 equivalent) dropwise to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Hydrolysis: After completion of the initial reaction, add a solution of sodium hydroxide (e.g., 2M aqueous solution) to the reaction mixture to hydrolyze the ester. Continue to reflux for an additional 1-2 hours.

  • Acidification and Precipitation: Cool the reaction mixture to room temperature and then acidify with dilute hydrochloric acid until a precipitate forms.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash with cold distilled water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Drying: Dry the purified product under vacuum to yield this compound.

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activity of this compound are limited in the readily available literature, the broader class of pyrazole derivatives is well-documented for a wide range of pharmacological activities.[3] This suggests that the title compound could be a valuable scaffold for drug discovery.

Potential as a PDE4 Inhibitor

Several studies have highlighted that 3,5-dimethylpyrazole derivatives can act as inhibitors of phosphodiesterase 4 (PDE4).[1][4] PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators.

G cluster_pathway cAMP Signaling Pathway cluster_drug Drug Action ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A cAMP->PKA AMP AMP PDE4->AMP Inflammation Inflammatory Response PKA->Inflammation Inhibition Pyrazole 3,5-Dimethyl-1-phenyl-1H- pyrazole-4-carboxylic acid Pyrazole->PDE4 Inhibition

Caption: Potential mechanism of action as a PDE4 inhibitor.

Potential as a Xanthine Oxidoreductase Inhibitor

Derivatives of 1-phenyl-pyrazole-4-carboxylic acid have been investigated as potent inhibitors of xanthine oxidoreductase (XOR).[5] XOR is a crucial enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Inhibition of XOR is a key therapeutic strategy for managing these conditions.

Experimental Workflows in Drug Discovery

Given its chemical structure, this compound could be a starting point or a key intermediate in a drug discovery workflow.

G start Synthesis of 3,5-Dimethyl-1-phenyl-1H- pyrazole-4-carboxylic acid library Library Synthesis (Amide/Ester Formation) start->library screening High-Throughput Screening (e.g., Enzyme Inhibition Assays) library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Studies (In vivo models) lead_opt->preclinical

Caption: A typical drug discovery workflow utilizing the title compound.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It is incompatible with strong oxidizing agents, strong acids, and strong bases. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a versatile chemical entity with a foundation in the well-established chemistry of pyrazoles. While specific biological data for this exact compound is not abundant in public literature, its structural motifs suggest significant potential for exploration in drug discovery, particularly in the areas of anti-inflammatory and metabolic diseases. The synthetic accessibility of this compound makes it an attractive starting point for the generation of compound libraries for screening and further development. Researchers are encouraged to explore its potential in various biological assays to uncover novel therapeutic applications.

References

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in modern medicinal chemistry. Its derivatives, particularly pyrazole carboxylic acids, are integral to the development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies of pyrazole carboxylic acids, tailored for researchers, scientists, and drug development professionals.

A Historical Perspective: From Pyrazole's Discovery to its Carboxylated Congeners

The journey of pyrazole chemistry began in the late 19th century. The term "pyrazole" was first coined by the German chemist Ludwig Knorr in 1883.[1] However, the first synthesis of the parent pyrazole ring is credited to Hans von Pechmann in 1898, who accomplished this feat through the reaction of acetylene and diazomethane.[1]

The seminal work on pyrazole synthesis was the Knorr pyrazole synthesis , also reported by Ludwig Knorr in 1883.[2][3] This robust and versatile method involves the condensation of a hydrazine with a 1,3-dicarbonyl compound and remains a fundamental strategy in heterocyclic chemistry to this day.[4][5]

While the initial focus was on the pyrazole core itself, the introduction of a carboxylic acid moiety significantly expanded the synthetic and therapeutic potential of this scaffold. The carboxylic acid group serves as a crucial handle for further chemical modifications, enabling the synthesis of a diverse range of derivatives such as esters, amides, and other functionalized molecules.[6][7] One of the earliest documented syntheses of a pyrazole carboxylic acid derivative was the preparation of cholest-4-eno[3,2-c]pyrazole-5-carboxylic acid by Ruzicka and colleagues in 1938.[8]

Key Synthetic Methodologies for Pyrazole Carboxylic Acids

The synthesis of pyrazole carboxylic acids can be broadly categorized into several key strategies, each offering distinct advantages in terms of regioselectivity and substrate scope.

The Knorr Synthesis and its Variations

The Knorr synthesis is a cornerstone for the preparation of pyrazole-5-carboxylates. A common variation involves the condensation of a β-ketoester with a hydrazine.[5] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazolone, which can exist in tautomeric forms.

Generalized Experimental Protocol for Knorr Pyrazolone Synthesis:

  • Reaction Setup: In a round-bottom flask, dissolve the β-ketoester (1 equivalent) in a suitable solvent such as ethanol or 1-propanol.

  • Addition of Reagents: Add hydrazine hydrate or a substituted hydrazine (1-2 equivalents) to the solution. A catalytic amount of acid, such as glacial acetic acid, is often added to facilitate the reaction.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100°C) with stirring.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

1,3-Dipolar Cycloaddition

The [3+2] cycloaddition of a diazo compound with an alkyne is a powerful method for the synthesis of pyrazole carboxylic acids. This approach offers a high degree of regiocontrol. For instance, the reaction of ethyl diazoacetate with an α-methylene carbonyl compound can yield pyrazole-5-carboxylates.[1]

Vilsmeier-Haack and Related Formylation Reactions

The Vilsmeier-Haack reaction is a versatile method for the synthesis of pyrazole-4-carboxaldehydes, which can then be oxidized to the corresponding carboxylic acids.[9] The reaction typically involves the treatment of a hydrazone with a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).

Generalized Experimental Protocol for Vilsmeier-Haack Formylation:

  • Reagent Preparation: Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to chilled dimethylformamide.

  • Reaction with Hydrazone: Add the hydrazone substrate to the Vilsmeier reagent.

  • Reaction Conditions: The reaction is typically stirred at room temperature or gently heated.

  • Hydrolysis: After the reaction is complete, the mixture is carefully poured onto crushed ice and neutralized with a base to precipitate the pyrazole-4-carboxaldehyde.

  • Oxidation: The isolated aldehyde is then oxidized to the carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.

Other Synthetic Routes

Other notable methods for introducing a carboxylic acid group onto a pyrazole ring include:

  • Oxidation of Alkylpyrazoles: Methyl or other alkyl groups on the pyrazole ring can be oxidized to carboxylic acids using strong oxidizing agents.[7]

  • Carboxylation via Organometallic Intermediates: Halogenated pyrazoles can be converted to their corresponding carboxylic acids through lithiation followed by quenching with carbon dioxide.

  • Hydrolysis of Nitriles and Esters: Pyrazole nitriles or esters, often synthesized through various cyclization strategies, can be hydrolyzed to the corresponding carboxylic acids.

Quantitative Data on Pyrazole Carboxylic Acids

The following tables summarize key quantitative data for representative pyrazole carboxylic acids, including their synthesis yields and biological activities.

Compound Synthetic Method Yield (%) Reference
Ethyl 5-(substituted)-1H-pyrazole-3-carboxylatesCondensation of dioxo-esters with hydrazine hydrateNot specified[10]
1,3,5-Substituted PyrazolesNano-ZnO catalyzed condensation of phenylhydrazine with ethyl acetoacetate95[3]
3,4-DiarylpyrazolesSuzuki coupling followed by reaction with hydrazine hydrate48-95[3]
5-Substituted PyrazolesCondensation of 2,3-dihydro-4H-pyran-4-ones with arylhydrazines57-86[3]
Pyrazole-3-carboxylatesOne-pot cyclization of hydrazone dianions with diethyl dioxalate53[3]
Compound Class Target Activity (IC50/EC50) Reference
Pyrazole Carboxylic Acid DerivativesRat Long Chain L-2-hydroxy acid oxidase (Hao2)Potent inhibitors[11]
Pyrazole Carboxylic Acid DerivativesKEAP1:NRF2 Protein-Protein InteractionHigh-affinity binders[12]
5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amidesHuman Cancer Cell Lines (Huh7, MCF7, HCT116)IC50 = 1.1 - 3.3 µM[13]
1H-pyrazole-4-carboxylic acid ethyl estersIL-8 and fMLPOMe-stimulated neutrophil chemotaxisIC50 = 0.19 - 2 nM[13]
1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acidCandida albicans sterol 14-alpha demethylase (CYP51)IC50 = 34.25 µg/mL[14]

Signaling Pathways and Experimental Workflows

Pyrazole carboxylic acids have been shown to modulate key signaling pathways implicated in various diseases.

KEAP1-NRF2 Signaling Pathway

A significant area of research focuses on pyrazole carboxylic acid derivatives as inhibitors of the Kelch-like ECH-associated protein 1 (KEAP1) and nuclear factor erythroid 2-related factor 2 (NRF2) protein-protein interaction.[12] Under normal conditions, KEAP1 targets NRF2 for degradation. Inhibition of this interaction by pyrazole carboxylic acids leads to the stabilization and nuclear translocation of NRF2, which in turn activates the transcription of antioxidant and cytoprotective genes.

KEAP1_NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus PCA Pyrazole Carboxylic Acid KEAP1 KEAP1 PCA->KEAP1 Inhibits NRF2 NRF2 KEAP1->NRF2 Binds to Ub Ubiquitination NRF2->Ub Targeted for Nucleus Nucleus NRF2->Nucleus Translocates to Proteasome Proteasomal Degradation Ub->Proteasome ARE Antioxidant Response Element (ARE) Gene Cytoprotective Gene Expression ARE->Gene

Caption: Inhibition of KEAP1 by Pyrazole Carboxylic Acids.

Experimental Workflow for Synthesis and Evaluation

A typical experimental workflow for the development of novel pyrazole carboxylic acids involves a multi-step process from synthesis to biological evaluation.

Experimental_Workflow Start Starting Materials (e.g., Hydrazine, 1,3-Dicarbonyl) Synthesis Pyrazole Carboxylic Acid Synthesis (e.g., Knorr) Start->Synthesis Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Characterization->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Optimization Lead Optimization SAR->Optimization Iterative Process Optimization->Synthesis New Analogs

Caption: General workflow for pyrazole carboxylic acid drug discovery.

Conclusion

From their historical roots in the late 19th century to their current prominence in drug discovery, pyrazole carboxylic acids have demonstrated remarkable versatility and therapeutic potential. The foundational synthetic methods, such as the Knorr synthesis, continue to be refined and expanded upon, enabling the creation of vast libraries of novel derivatives. As our understanding of their biological targets and mechanisms of action deepens, pyrazole carboxylic acids are poised to remain a critical scaffold in the development of next-generation therapeutics.

References

Theoretical Insights into 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The specific derivative, 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid, represents a key structure within this class. Its unique arrangement of a phenyl ring, a pyrazole core, and a carboxylic acid moiety suggests significant potential for targeted drug design and the development of novel functional materials.

This technical whitepaper provides a comprehensive theoretical analysis of this compound. Due to the limited availability of direct experimental studies on this exact molecule, this guide leverages high-quality data from closely related analogues, particularly the crystallographically characterized 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, to infer its structural, spectroscopic, and electronic properties.[2] The methodologies and comparative data presented herein are intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study of pyrazole derivatives.

Molecular Structure and Geometry

The precise three-dimensional structure of a molecule is fundamental to understanding its reactivity and biological interactions. While a crystal structure for the title compound is not publicly available, an X-ray diffraction study of its immediate precursor, 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, provides invaluable insight into the core molecular geometry.[2]

The key structural feature is the dihedral angle between the pyrazole and phenyl rings, which was determined to be 68.41(16)° in the carbaldehyde analogue.[2] This significant twist is a result of steric hindrance between the substituents on the two rings. It is anticipated that this compound adopts a similar non-planar conformation. The carboxylic acid group at the 4-position is expected to be nearly coplanar with the pyrazole ring, analogous to the aldehyde group in the reference structure.[2]

Below is a diagram illustrating the chemical structure of the title compound.

Caption: Molecular structure of the title compound.

Table 1: Key Geometric Parameters (Inferred from Analogue Data) Data derived from the crystal structure of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[2]

ParameterAtom Pair/GroupExpected Value
Bond Lengths (Å)
N1—N2~1.37 Å
N1—C5~1.35 Å
N2—C3~1.34 Å
C3—C4~1.42 Å
C4—C5~1.41 Å
N1—C(phenyl)~1.43 Å
C4—C(carboxyl)~1.48 Å
Bond Angles (°)
C5—N1—N2~112°
N1—N2—C3~105°
N2—C3—C4~111°
C3—C4—C5~106°
C4—C5—N1~106°
Torsion Angles (°)
Dihedral AnglePhenyl Ring—Pyrazole Ring~68°
Dihedral AngleCarboxyl Group—Pyrazole Ring~0-10°

Theoretical and Experimental Protocols

Computational Methodology: Density Functional Theory (DFT)

Theoretical studies on pyrazole derivatives consistently employ Density Functional Theory (DFT) to predict molecular properties.[3][4] The B3LYP hybrid functional is the most commonly used method, paired with basis sets such as 6-31G(d) or the more extensive 6-311++G(d,p) for higher accuracy.[3][5]

A typical computational workflow for analyzing this compound would involve:

  • Geometry Optimization: Starting from an initial structure, the molecule's geometry is optimized to find the lowest energy conformation. This provides theoretical bond lengths, angles, and dihedral angles.

  • Vibrational Frequency Analysis: This calculation confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and predicts the infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental results.[4]

  • Electronic Property Calculation: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's electronic stability, reactivity, and potential for charge transfer interactions.

  • NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method is frequently used to predict ¹H and ¹³C NMR chemical shifts, which can be correlated with experimental data for structural confirmation.[5]

G start Initial Molecular Structure (e.g., from analogue crystal data) opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Calculation opt->freq nmr NMR Shielding Calculation (GIAO Method) opt->nmr fmo Frontier Molecular Orbital (HOMO/LUMO) Analysis opt->fmo geo_out Optimized Geometry (Bond Lengths, Angles) opt->geo_out ir_out Predicted IR/Raman Spectra freq->ir_out nmr_out Predicted NMR Shifts nmr->nmr_out elec_out Electronic Properties (Energy Gap, Reactivity) fmo->elec_out

Caption: A typical DFT workflow for theoretical analysis.

Synthesis and Spectroscopic Characterization

The synthesis of pyrazole-4-carboxylic acids often involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine, followed by functional group manipulation.[2] For the title compound, a plausible route involves the Vilsmeier-Haack formylation of 3,5-dimethyl-1-phenyl-1H-pyrazole to yield the 4-carbaldehyde intermediate, followed by oxidation to the carboxylic acid.

Experimental Protocols:

  • FT-IR Spectroscopy: Spectra are typically recorded using KBr pellets on a spectrophotometer in the 4000–400 cm⁻¹ range.[4]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on spectrometers (e.g., 400 or 500 MHz) using a deuterated solvent like DMSO-d₆ or CDCl₃ with TMS as the internal standard.[5]

Predicted Spectroscopic and Electronic Data

Based on extensive literature on similar pyrazole derivatives, the following tables summarize the expected spectroscopic and electronic properties of the title compound.[6][7]

Table 2: Predicted FT-IR Vibrational Frequencies

Wavenumber (cm⁻¹)AssignmentDescription
~3100–2500ν(O-H)Broad band, characteristic of carboxylic acid H-bonding
~3080–3030ν(C-H)Aromatic C-H stretching (phenyl ring)
~2980–2920ν(C-H)Aliphatic C-H stretching (methyl groups)
~1710–1680ν(C=O)Carboxylic acid carbonyl stretching
~1610–1580ν(C=C), ν(C=N)Phenyl and pyrazole ring stretching vibrations
~1450–1400δ(C-H)Methyl group bending
~1300–1200ν(C-O), δ(O-H)C-O stretching coupled with O-H in-plane bending
~950–900δ(O-H)Out-of-plane bending of carboxylic acid dimer

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

NucleusAssignmentPredicted Chemical Shift (δ, ppm)Notes
¹H NMR
-COOH12.0–13.0Broad singlet, concentration-dependent
Phenyl-H7.3–7.6Multiplet
C3-CH₃~2.5Singlet
C5-CH₃~2.3Singlet
¹³C NMR
-COOH~165Carboxylic acid carbonyl
Phenyl-C (ipso)~139Carbon attached to pyrazole
Phenyl-C125–130Aromatic carbons
Pyrazole C3, C5140–150Carbons bearing methyl groups
Pyrazole C4~110Carbon bearing carboxyl group
-CH₃12–15Methyl carbons

Table 4: Predicted Electronic Properties (from DFT)

ParameterDescriptionPredicted Value
HOMO Energy Highest Occupied Molecular Orbital~ -6.0 to -6.5 eV
LUMO Energy Lowest Unoccupied Molecular Orbital~ -1.5 to -2.0 eV
HOMO-LUMO Gap (ΔE) Energy difference (LUMO - HOMO)~ 4.0 to 4.5 eV

A relatively large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, a common feature for aromatic heterocyclic compounds.[4]

Conclusion

This technical guide provides a detailed theoretical framework for understanding the structural, spectroscopic, and electronic properties of this compound. By leveraging robust data from closely related, experimentally characterized analogues, we have established a reliable set of predicted geometric parameters, vibrational frequencies, NMR chemical shifts, and electronic characteristics. The outlined computational and experimental protocols offer a clear roadmap for future empirical investigations. This synthesized information serves as a valuable starting point for researchers aiming to explore this compound's potential in drug discovery, catalysis, and materials science, facilitating rational design and targeted synthesis of new pyrazole-based agents.

References

Initial Biological Screening of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial biological screening of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to a lack of direct biological screening data for this specific molecule, this guide draws upon published research on closely related 3,5-dimethyl pyrazole and 1-phenyl-pyrazole-4-carboxylic acid derivatives to infer its potential antimicrobial, anti-inflammatory, and anticancer activities. This document outlines detailed experimental protocols for these screenings and presents potential signaling pathways and experimental workflows. All quantitative data from analogous compounds are summarized for comparative analysis.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities. The pyrazole nucleus is a key pharmacophore in numerous approved drugs, demonstrating activities such as anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The compound this compound (Molecular Formula: C₁₂H₁₂N₂O₂, Molecular Weight: 216.24 g/mol , Melting Point: 199-201 °C) represents a scaffold with significant therapeutic potential. This guide details the putative initial biological screening of this compound based on the activities of its close structural analogs.

Synthesis

The synthesis of this compound can be achieved through a multi-step reaction sequence, adapted from established protocols for similar pyrazole-4-carboxylic acid derivatives.

A common synthetic route involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative. For the target compound, this would likely involve the reaction of ethyl 2-cyano-3-oxobutanoate with phenylhydrazine to form a pyrazole intermediate, followed by hydrolysis to yield the carboxylic acid.

Workflow for the Synthesis of this compound:

Synthesis_Workflow reagent1 Ethyl acetoacetate intermediate1 Ethyl 2-(dimethylaminomethylene)-3-oxobutanoate reagent1->intermediate1 Reaction with reagent2 N,N-dimethylformamide dimethyl acetal (DMF-DMA) reagent2->intermediate1 reagent3 Phenylhydrazine intermediate2 Ethyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate reagent3->intermediate2 intermediate1->intermediate2 Cyclocondensation with product 3,5-Dimethyl-1-phenyl-1H- pyrazole-4-carboxylic acid intermediate2->product Hydrolysis Antimicrobial_Screening_Workflow start Prepare microbial inoculum and compound dilutions plate Inoculate 96-well plate start->plate incubation Incubate at 37°C plate->incubation read Visually assess for growth incubation->read mic Determine Minimum Inhibitory Concentration (MIC) read->mic COX_Pathway stimuli Inflammatory Stimuli pla2 Phospholipase A2 stimuli->pla2 phospholipids Membrane Phospholipids aa Arachidonic Acid phospholipids->aa catalyzed by pla2->aa pgs Prostaglandins aa->pgs catalyzed by cox COX-1 / COX-2 cox->pgs inflammation Inflammation pgs->inflammation Anticancer_Screening_Workflow seeding Seed cancer cells in 96-well plate treatment Treat with compound at various concentrations seeding->treatment mtt_addition Add MTT solution and incubate treatment->mtt_addition solubilization Solubilize formazan crystals mtt_addition->solubilization absorbance Measure absorbance solubilization->absorbance ic50 Calculate IC₅₀ value absorbance->ic50

Structural Elucidation of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The structural elucidation of novel pyrazole derivatives is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents. This guide focuses on the structural characterization of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a molecule with potential for further functionalization and biological screening.

Molecular Structure and Properties

The foundational step in structural elucidation is the determination of the molecule's connectivity and fundamental properties.

Molecular Formula: C₁₂H₁₂N₂O₂[1]

Molecular Weight: 216.24 g/mol [2]

Melting Point: 199-201 °C[2]

The chemical structure of this compound is depicted in the following diagram:

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its structural analogs.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

ProtonsPredicted Chemical Shift (δ)MultiplicityIntegration
Carboxylic Acid (-COOH)~12.0 - 13.0Singlet (broad)1H
Phenyl (ortho-H)~7.5 - 7.6Multiplet2H
Phenyl (meta-H)~7.4 - 7.5Multiplet2H
Phenyl (para-H)~7.3 - 7.4Multiplet1H
Methyl (-CH₃ at C3)~2.5 - 2.6Singlet3H
Methyl (-CH₃ at C5)~2.3 - 2.4Singlet3H

Prediction based on data from related pyrazole structures and standard chemical shift tables.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

Carbon AtomPredicted Chemical Shift (δ)
Carboxylic Acid (C=O)~165 - 170
Phenyl (C-ipso)~139 - 140
Pyrazole (C3)~148 - 150
Pyrazole (C5)~140 - 142
Phenyl (C-ortho)~129 - 130
Phenyl (C-meta)~128 - 129
Phenyl (C-para)~125 - 127
Pyrazole (C4)~110 - 112
Methyl (-CH₃ at C3)~13 - 15
Methyl (-CH₃ at C5)~11 - 13

Prediction based on data from 3,5-dimethyl-1-phenyl-1H-pyrazole and related structures.[3]

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (in cm⁻¹)

Functional GroupPredicted Absorption RangeIntensity
O-H (Carboxylic Acid)3300 - 2500Broad, Strong
C-H (Aromatic)3100 - 3000Medium
C-H (Aliphatic)3000 - 2850Medium
C=O (Carboxylic Acid)1720 - 1680Strong
C=C (Aromatic)1600 - 1450Medium
C=N (Pyrazole Ring)1550 - 1500Medium
C-O (Carboxylic Acid)1320 - 1210Strong

Prediction based on characteristic IR absorption frequencies for the respective functional groups.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zPredicted Fragment
216[M]⁺ (Molecular Ion)
199[M - OH]⁺
171[M - COOH]⁺
77[C₆H₅]⁺

Prediction based on the molecular weight and common fragmentation patterns of carboxylic acids and phenyl-containing compounds.

Experimental Protocols

The following sections detail the proposed experimental methodologies for the synthesis and structural characterization of this compound.

Synthesis Protocol

The synthesis of the target compound can be achieved through the oxidation of the corresponding aldehyde, 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Reaction Scheme:

3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde + Oxidizing Agent → this compound

Procedure:

  • Dissolve 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a suitable solvent such as acetone or a mixture of tert-butanol and water.

  • Prepare a solution of potassium permanganate (KMnO₄) (1.5 - 2.0 eq) in water.

  • Cool the pyrazole solution to 0-5 °C in an ice bath.

  • Add the KMnO₄ solution dropwise to the stirred pyrazole solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃) until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Filter the mixture to remove the MnO₂ precipitate and wash the solid with water.

  • Acidify the filtrate to pH 2-3 with concentrated hydrochloric acid (HCl).

  • The white precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

Characterization Protocols

NMR Spectroscopy:

  • ¹H and ¹³C NMR spectra will be recorded on a 400 MHz or 500 MHz spectrometer.

  • The sample will be dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Tetramethylsilane (TMS) will be used as an internal standard (0.00 ppm).

Infrared Spectroscopy:

  • The IR spectrum will be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • The sample will be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry:

  • The mass spectrum will be obtained using an Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.

X-ray Crystallography:

  • Single crystals suitable for X-ray diffraction will be grown by slow evaporation of a saturated solution of the compound in a suitable solvent.

  • Data will be collected on a single-crystal X-ray diffractometer. The structure will be solved and refined using appropriate software packages. The crystallographic data for the related aldehyde can serve as a reference for expected bond lengths and angles.[4]

Visualizations of Workflows and Relationships

Synthesis Workflow

The following diagram illustrates the proposed workflow for the synthesis and purification of the target molecule.

Synthesis_Workflow start Start: 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde dissolve Dissolve in Acetone/Water start->dissolve cool Cool to 0-5 °C dissolve->cool add_kmno4 Add KMnO₄ solution cool->add_kmno4 react Stir at RT for 12-24h add_kmno4->react quench Quench with Na₂SO₃ react->quench filter_mno2 Filter MnO₂ quench->filter_mno2 acidify Acidify with HCl filter_mno2->acidify collect Collect Precipitate acidify->collect recrystallize Recrystallize collect->recrystallize end End: Pure this compound recrystallize->end

Caption: Proposed synthesis workflow for this compound.

Structural Elucidation Workflow

This diagram outlines the logical flow of experiments for the complete structural elucidation of the synthesized compound.

Elucidation_Workflow synthesis Synthesized Compound ms Mass Spectrometry (MS) Determine Molecular Weight & Formula synthesis->ms ir Infrared (IR) Spectroscopy Identify Functional Groups synthesis->ir nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) synthesis->nmr xray Single Crystal X-ray Diffraction synthesis->xray final_structure Final Elucidated Structure ms->final_structure ir->final_structure nmr_analysis Determine Connectivity & Proton/Carbon Environment nmr->nmr_analysis nmr_analysis->final_structure xray_analysis Confirm 3D Structure & Stereochemistry xray->xray_analysis xray_analysis->final_structure

Caption: Logical workflow for the structural elucidation process.

Conclusion

This technical guide provides a detailed, albeit predictive, framework for the structural elucidation of this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, a comprehensive set of expected analytical data has been compiled. The proposed synthetic and characterization protocols offer a clear path for researchers to produce and verify the structure of this compound. The visualizations provided are intended to clarify the experimental and logical workflows involved in this process. This guide serves as a valuable starting point for further investigation into the chemical and biological properties of this and related pyrazole derivatives.

References

Methodological & Application

The Synthetic Versatility of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic Acid: A Gateway to Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid has emerged as a pivotal building block in organic synthesis, offering a versatile scaffold for the development of a wide array of biologically active compounds. Its unique structural features make it a valuable precursor for the synthesis of novel derivatives, particularly amides and esters, which have demonstrated significant potential in medicinal chemistry. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of new chemical entities for research and drug development.

Application Notes

This compound serves as a foundational molecule for the synthesis of various derivatives with promising pharmacological activities. The pyrazole core is a well-established pharmacophore found in numerous approved drugs, and modifications at the carboxylic acid group allow for the fine-tuning of biological and physicochemical properties.

Key Applications:

  • Anti-inflammatory Agents: The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Derivatives of this compound, particularly amides, have been investigated as potential anti-inflammatory agents, often targeting cyclooxygenase (COX) enzymes.[1][3]

  • Antimicrobial Compounds: The pyrazole scaffold has been incorporated into various compounds exhibiting antibacterial and antifungal activities.[4] Amide derivatives of pyrazole carboxylic acids are a common strategy to explore new antimicrobial agents.

  • Kinase Inhibitors: In the field of oncology, pyrazole-based compounds have been developed as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. The carboxylic acid functionality can be converted to amides that interact with the hinge region of the kinase active site.

  • PDE4 Inhibitors: Derivatives of pyrazoles have been explored as phosphodiesterase 4 (PDE4) inhibitors, which are of interest for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

The general synthetic utility of this compound is centered around the reactivity of its carboxylic acid group, which readily undergoes esterification and amidation reactions.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of amide and ester derivatives from this compound.

Protocol 1: Synthesis of N-Aryl/Alkyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamides via EDC/HOBt Coupling

This protocol describes a general method for the synthesis of amide derivatives using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to minimize racemization and improve efficiency.[5]

Materials:

  • This compound

  • Substituted aniline or alkylamine (1.0 - 1.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 - 1.5 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF (or DCM), add HOBt (1.2 equivalents) and EDC·HCl (1.2 equivalents).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired aniline or alkylamine (1.1 equivalents) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to afford the desired amide.

Quantitative Data for Representative Amide Synthesis:

AmineCoupling ReagentsSolventTime (h)Yield (%)Reference
AnilineEDC·HCl, HOBt, DIPEADMF1885[5]
4-FluoroanilineEDC·HCl, HOBt, TEADCM2482Adapted from[5]
BenzylamineEDC·HCl, HOBt, DIPEADMF1690Adapted from[5]
Protocol 2: Synthesis of Ethyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate via Fischer Esterification

This protocol details the synthesis of the ethyl ester of this compound using the Fischer esterification method.[6]

Materials:

  • This compound

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • Suspend this compound (1.0 equivalent) in absolute ethanol (used in excess as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops per gram of carboxylic acid) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with water (1x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure ethyl ester.

Quantitative Data for Representative Ester Synthesis:

AlcoholCatalystTime (h)Yield (%)Reference
EthanolH₂SO₄692Adapted from[6][7]
MethanolH₂SO₄890Adapted from[6][7]

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of this compound.

Amide_Synthesis start 3,5-Dimethyl-1-phenyl-1H- pyrazole-4-carboxylic Acid reagents R-NH₂ EDC, HOBt, Base start->reagents product N-substituted-3,5-dimethyl-1-phenyl- 1H-pyrazole-4-carboxamide reagents->product Amide Coupling Ester_Synthesis start 3,5-Dimethyl-1-phenyl-1H- pyrazole-4-carboxylic Acid reagents R-OH H⁺ (cat.) start->reagents product Alkyl 3,5-dimethyl-1-phenyl- 1H-pyrazole-4-carboxylate reagents->product Fischer Esterification

References

Synthesis of Novel Derivatives from 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel amide, ester, and hydrazide derivatives from 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This class of compounds holds significant promise in the development of new therapeutic agents due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1] The modification of the carboxylic acid group at the 4-position of the 3,5-dimethyl-1-phenyl-1H-pyrazole core offers a versatile platform for the synthesis of a wide array of novel derivatives. This allows for the fine-tuning of their physicochemical properties and biological activities. Recent studies have highlighted the potential of these derivatives as potent antimicrobial and anticancer agents.[2][3] Furthermore, some pyrazole derivatives have been shown to modulate key signaling pathways involved in inflammation, such as the NF-κB pathway.[4][5]

Data Presentation

The following tables summarize the quantitative biological activity data for representative derivatives of this compound.

Table 1: Antimicrobial Activity of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxamide Derivatives

Compound IDDerivativeTest OrganismMIC (µg/mL)Reference
1a N-(4-chlorophenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamideEscherichia coli125[2]
1b N-(4-fluorophenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamideEscherichia coli250[2]
1c N-(4-bromophenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamideEscherichia coli250[2]
1d N-(4-methylphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamideEscherichia coli500[2]
2a N-(4-chlorophenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamideStaphylococcus aureus250[2]
2b N-(4-fluorophenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamideStaphylococcus aureus500[2]
2c N-(4-bromophenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamideStaphylococcus aureus250[2]
2d N-(4-methylphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamideStaphylococcus aureus500[2]
3a N-(4-chlorophenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamideAspergillus niger500[2]
3b N-(4-fluorophenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamideAspergillus niger500[2]
3c N-(4-bromophenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamideAspergillus niger500[2]
3d N-(4-methylphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamideAspergillus niger>500[2]
4a N-(4-chlorophenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamideCandida albicans500[2]
4b N-(4-fluorophenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamideCandida albicans>500[2]
4c N-(4-bromophenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamideCandida albicans500[2]
4d N-(4-methylphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamideCandida albicans>500[2]

Table 2: Anticancer Activity of this compound Ester Derivatives

Compound IDDerivativeCancer Cell LineIC50 (µM)Reference
5a Methyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylateMCF-7 (Breast)43.4[6]
5b Ethyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylateMCF-7 (Breast)39.0[6]
5c Propyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylateMCF-7 (Breast)45.2[6]
6a Methyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylateMDA-MB-231 (Breast)35.9[6]
6b Ethyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylateMDA-MB-231 (Breast)35.1[6]
6c Propyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylateMDA-MB-231 (Breast)38.7[6]
7a Methyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylateK562 (Leukemia)7.31 (pIC50)[7]

Experimental Protocols

The following are detailed methodologies for the synthesis of key derivatives.

General Synthesis Workflow

G start This compound acid_chloride Acid Chloride Intermediate start->acid_chloride SOCl₂ or (COCl)₂ ester Ester Derivatives start->ester Alcohol (R-OH), Acid Catalyst hydrazide Hydrazide Derivatives start->hydrazide Hydrazine Hydrate (NH₂NH₂·H₂O) amide Amide Derivatives acid_chloride->amide Amine (R-NH₂)

Figure 1: General synthetic routes to amide, ester, and hydrazide derivatives.

Protocol 1: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxamides

This protocol describes the synthesis of amide derivatives via an acid chloride intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Appropriate amine (e.g., aniline, substituted anilines)

  • Dry dichloromethane (DCM)

  • Triethylamine (TEA)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard glassware for organic synthesis

Procedure:

  • Formation of the Acid Chloride:

    • To a solution of this compound (1.0 eq) in dry DCM, add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) dropwise at 0 °C.

    • Add a catalytic amount of dry N,N-dimethylformamide (DMF).

    • Stir the reaction mixture at room temperature for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the excess thionyl chloride or oxalyl chloride under reduced pressure using a rotary evaporator.

  • Amide Formation:

    • Dissolve the crude acid chloride in dry DCM.

    • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in dry DCM.

    • Add the acid chloride solution dropwise to the amine solution at 0 °C with constant stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • After completion of the reaction, wash the reaction mixture with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) to afford the pure amide derivative.

Protocol 2: Synthesis of this compound Esters (Fischer Esterification)

This protocol details the direct esterification of the carboxylic acid with an alcohol.[8][9]

Materials:

  • This compound

  • Appropriate alcohol (e.g., methanol, ethanol, propanol) - to be used in excess as the solvent

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Reflux condenser and heating mantle

  • Standard glassware for organic synthesis

Procedure:

  • Esterification Reaction:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in the desired alcohol (in large excess).

    • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) or p-toluenesulfonic acid (0.1 eq).

    • Heat the mixture to reflux and maintain for 4-8 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by washing with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude ester.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield the pure ester derivative.

Protocol 3: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbohydrazide

This protocol outlines the formation of the hydrazide derivative.[10]

Materials:

  • This compound

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Ethanol or Methanol

  • Rotary evaporator

  • Reflux condenser and heating mantle

  • Standard glassware for organic synthesis

Procedure:

  • Hydrazide Formation:

    • Suspend this compound (1.0 eq) in ethanol or methanol.

    • Add an excess of hydrazine hydrate (3-5 eq) to the suspension.

    • Heat the reaction mixture to reflux for 6-12 hours, during which the solid should dissolve.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent and excess hydrazine hydrate under reduced pressure.

    • The resulting solid residue is the crude hydrazide.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbohydrazide.

Signaling Pathway Modulation

Several pyrazole derivatives have been reported to exert their anti-inflammatory effects through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[11]

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB_P P-IκB NFkB_active Active NF-κB IkB_P->NFkB_active Ubiquitination & Degradation NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation Pyrazole Pyrazole Derivatives Pyrazole->IKK Inhibition DNA DNA (κB sites) NFkB_nuc->DNA Transcription Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2) DNA->Transcription Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK

Figure 2: Proposed mechanism of anti-inflammatory action of pyrazole derivatives via inhibition of the NF-κB signaling pathway.

Mechanism of Action:

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB.[11] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, which then phosphorylates IκB. This phosphorylation event marks IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB unmasks the nuclear localization signal of NF-κB, allowing it to translocate into the nucleus. In the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, leading to the transcription of various pro-inflammatory mediators.[12]

Certain pyrazole derivatives have been shown to inhibit the phosphorylation of IκB, thereby preventing its degradation and keeping NF-κB in its inactive cytoplasmic state.[4] This inhibition of the NF-κB signaling cascade leads to a reduction in the production of pro-inflammatory cytokines and enzymes, thus accounting for the anti-inflammatory properties of these compounds.

References

Application Notes and Protocols: 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid as a Versatile Building Block for Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a versatile heterocyclic building block that has garnered significant interest in medicinal chemistry. Its rigid pyrazole scaffold, coupled with the reactive carboxylic acid functionality, provides a valuable platform for the synthesis of a diverse range of pharmacologically active molecules. This scaffold is particularly prominent in the development of anti-inflammatory agents, notably as inhibitors of phosphodiesterase 4 (PDE4), an enzyme pivotal in the inflammatory cascade. These application notes provide a comprehensive overview of the synthesis of this key building block, its derivatization into potential therapeutic agents, and the underlying biological rationale for its use, supported by detailed experimental protocols and quantitative data.

Synthesis of the Building Block

The synthesis of this compound is typically achieved through a two-step process commencing with the Knorr pyrazole synthesis to construct the core heterocyclic ring, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate

This step involves the condensation reaction between ethyl 2,4-dioxopentanoate and phenylhydrazine.

  • Materials:

    • Ethyl 2,4-dioxopentanoate

    • Phenylhydrazine

    • Ethanol (absolute)

    • Glacial Acetic Acid (catalyst)

    • Sodium bicarbonate solution (saturated)

    • Brine

    • Anhydrous sodium sulfate

    • Rotary evaporator

    • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, separatory funnel)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,4-dioxopentanoate (1 equivalent) in absolute ethanol.

    • Add phenylhydrazine (1 equivalent) to the solution.

    • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to the reaction mixture.

    • Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate.

    • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Hydrolysis to this compound

  • Materials:

    • Ethyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate

    • Sodium hydroxide (or Lithium hydroxide)

    • Ethanol or Tetrahydrofuran (THF)/Water mixture

    • Hydrochloric acid (e.g., 1M or 2M)

    • Standard glassware

  • Procedure:

    • Dissolve the ethyl ester from Step 1 in a mixture of ethanol and water (e.g., 1:1 v/v).

    • Add an excess of sodium hydroxide (e.g., 2-3 equivalents) to the solution.

    • Heat the reaction mixture to reflux for 1-3 hours, or stir at room temperature overnight, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether or dichloromethane to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of hydrochloric acid.

    • The carboxylic acid product will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound as a solid.

Application in Pharmaceutical Synthesis: Amide Bond Formation

The carboxylic acid group of this compound is a key handle for derivatization, most commonly through amide bond formation to introduce a wide array of functional groups and modulate the pharmacological properties of the resulting compounds. A standard and efficient method for this transformation is the use of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt).

Experimental Protocol: General Procedure for Amide Coupling
  • Materials:

    • This compound

    • Desired amine (1 equivalent)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.5 equivalents)

    • 1-Hydroxybenzotriazole (HOBt) (1.1-1.5 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 equivalents)

    • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

    • Standard glassware

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent), the desired amine (1 equivalent), and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

    • Add DIPEA (2 equivalents) to the mixture and stir for 10 minutes at room temperature.

    • Add EDC (1.2 equivalents) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude amide product can be purified by column chromatography or recrystallization.

Application as a Scaffold for PDE4 Inhibitors

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory process, responsible for the degradation of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels in immune cells lead to the suppression of pro-inflammatory mediators. Therefore, inhibition of PDE4 is a validated therapeutic strategy for a range of inflammatory diseases. The 3,5-dimethyl-1-phenyl-1H-pyrazole scaffold has been identified as a promising core for the development of potent and selective PDE4 inhibitors.

Signaling Pathway of PDE4 in Inflammation

The following diagram illustrates the central role of PDE4 in the cAMP signaling pathway within an inflammatory cell.

PDE4_Signaling_Pathway GPCR GPCR (e.g., β2-Adrenergic Receptor) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) (Inactive) cAMP->PKA Activates PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 Substrate PKA_active PKA (Active) CREB CREB PKA_active->CREB Phosphorylates CREB_p p-CREB Gene_Transcription Anti-inflammatory Gene Transcription CREB_p->Gene_Transcription Promotes Inflammatory_Mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-2) Gene_Transcription->Inflammatory_Mediators Suppresses AMP 5'-AMP PDE4->AMP Hydrolyzes Inflammation Inflammation Inflammatory_Mediators->Inflammation Drives Pyrazole_Inhibitor 3,5-Dimethyl-1-phenyl- 1H-pyrazole-4-carboxylic acid derivatives Pyrazole_Inhibitor->PDE4 Inhibits

Caption: PDE4 Signaling Pathway in Inflammation.

Quantitative Data of Pyrazole-based PDE4 Inhibitors

The following table summarizes the inhibitory activity of some 3,5-dimethyl-1-phenyl-1H-pyrazole derivatives against PDE4. The data highlights how modifications to the core scaffold can significantly impact potency.

Compound IDStructureTargetIC50 (µM)
1 3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl esterPDE4D82[1]
2 This compound ethyl esterPDE4D0.27[1]
3 3,5-dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid ethyl esterPDE4D0.021[1]
4 A 3,5-dimethylpyrazole derivative containing a 5-phenyl-2-furan moiety (Compound If)PDE4B1.7[2]

Experimental Workflow for Screening Pyrazole Derivatives as PDE4 Inhibitors

The following workflow outlines the general steps involved in the synthesis and evaluation of a library of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide derivatives as potential PDE4 inhibitors.

experimental_workflow start Start: Design Library of Amine Building Blocks synthesis Synthesis of This compound start->synthesis coupling Parallel Amide Coupling with Amine Library synthesis->coupling purification Purification and Characterization of Carboxamide Derivatives coupling->purification screening In vitro PDE4 Inhibition Assay purification->screening data Determine IC50 Values screening->data sar Structure-Activity Relationship (SAR) Analysis data->sar lead_opt Lead Optimization sar->lead_opt end End: Identification of Potent PDE4 Inhibitors lead_opt->end

Caption: Drug Discovery Workflow.

Conclusion

This compound is a highly valuable and adaptable building block for the development of novel pharmaceuticals. Its straightforward synthesis and the ease of derivatization via the carboxylic acid moiety make it an attractive starting point for creating libraries of compounds for biological screening. The demonstrated success of this scaffold in yielding potent PDE4 inhibitors underscores its importance in the ongoing search for new anti-inflammatory therapies. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this versatile chemical entity in their drug discovery programs.

References

Application Notes: Protocol for Amide Coupling with 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the amide coupling of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid with a primary or secondary amine. This reaction is fundamental in medicinal chemistry and drug discovery for the synthesis of novel compounds, including potential kinase inhibitors and other biologically active molecules. The use of common coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is a widely adopted and effective method for this transformation.

Reaction Principle

The core of this protocol is the activation of the carboxylic acid group of this compound by a coupling reagent. This activation forms a highly reactive intermediate, an active ester, which is susceptible to nucleophilic attack by the amine. A tertiary amine base is used to neutralize the acid formed during the reaction and to maintain a favorable reaction pH, driving the reaction to completion.

Experimental Protocol

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU or HBTU

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF or DCM.

  • Addition of Reagents: Add the amine (1.1 eq), followed by DIPEA (2.5 eq).

  • Addition of Coupling Reagent: Add HATU (1.2 eq) or HBTU (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired amide.

  • Characterization: Characterize the purified amide by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS) to confirm its identity and purity.

Data Presentation

The following table summarizes representative quantitative data for the amide coupling of this compound with various amines using the HATU/DIPEA protocol.

Amine SubstrateCoupling ReagentSolventReaction Time (h)Yield (%)Purity (%)
AnilineHATUDMF485-95>98
BenzylamineHATUDMF390-98>99
MorpholineHBTUDCM680-90>97
PiperidineHATUDCM588-96>98

Note: Yields and purity are typical and may vary depending on the specific amine and reaction conditions.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the amide coupling protocol.

Amide_Coupling_Workflow start Start setup 1. Reaction Setup: - Add Carboxylic Acid (1.0 eq) to flask under N₂ start->setup dissolve 2. Dissolution: - Dissolve in anhydrous DMF/DCM setup->dissolve add_reagents 3. Add Reagents: - Amine (1.1 eq) - DIPEA (2.5 eq) dissolve->add_reagents add_coupling 4. Add Coupling Reagent: - HATU (1.2 eq) add_reagents->add_coupling react 5. Reaction: - Stir at RT - Monitor by TLC add_coupling->react workup 6. Work-up: - Dilute with EtOAc - Aqueous Washes react->workup purify 7. Purification: - Flash Column Chromatography workup->purify characterize 8. Characterization: - NMR, MS purify->characterize end_product Pure Amide Product characterize->end_product

Caption: Workflow for the amide coupling of this compound.

Application Notes and Protocols for the Development of Anti-Inflammatory Agents from 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid as a potential anti-inflammatory agent. This document outlines its therapeutic potential, proposed mechanisms of action, and detailed protocols for its synthesis and evaluation.

Introduction to Therapeutic Potential

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including notable anti-inflammatory properties. The core pyrazole scaffold is present in several commercially available non-steroidal anti-inflammatory drugs (NSAIDs). The compound this compound belongs to this promising class of molecules. While extensive research on this specific derivative is emerging, related structures have demonstrated significant anti-inflammatory effects, primarily through the inhibition of key enzymes in the inflammatory cascade.

Proposed Mechanism of Action

The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation. By inhibiting COX-2, these compounds block the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation. Additionally, some pyrazole compounds have been shown to modulate the production of other inflammatory mediators, such as nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Activation Inflammatory_Stimuli->NFkB Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Physiological) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammatory) COX2->Prostaglandins_COX2 Inflammation Pain, Fever, Inflammation Prostaglandins_COX2->Inflammation iNOS iNOS NO Nitric Oxide iNOS->NO NO->Inflammation NFkB->COX2 NFkB->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Cytokines->Inflammation Target_Compound 3,5-Dimethyl-1-phenyl-1H- pyrazole-4-carboxylic acid Target_Compound->COX2 Inhibition Target_Compound->iNOS Potential Inhibition Target_Compound->NFkB Potential Inhibition

Proposed anti-inflammatory signaling pathway and points of intervention.

Data Presentation

The following tables summarize representative quantitative data for the anti-inflammatory activity of pyrazole derivatives, providing a benchmark for the evaluation of this compound.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compound Data to be determinedData to be determinedData to be determined
Celecoxib (Reference)150.045333
Ibuprofen (Reference)133440.038
Example Pyrazole Derivative 110.20.1568
Example Pyrazole Derivative 28.50.0994.4

Table 2: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

CompoundConcentration (µM)% Inhibition of NO ProductionIC₅₀ (µM)
This compound Data to be determinedData to be determinedData to be determined
L-NAME (Reference)10095 ± 4.225.5
Example Pyrazole Derivative 11065 ± 5.17.8
Example Pyrazole Derivative 21072 ± 3.96.2

Table 3: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

Compound (10 µM)% Inhibition of TNF-α% Inhibition of IL-6
This compound Data to be determinedData to be determined
Dexamethasone (Reference)85 ± 6.392 ± 4.8
Example Pyrazole Derivative 158 ± 4.763 ± 5.1
Example Pyrazole Derivative 265 ± 5.270 ± 4.5

Experimental Protocols

Detailed methodologies for the synthesis and key in vitro experiments are provided below.

Synthesis of this compound

Reactant1 Ethyl acetoacetate Step1 Condensation Reactant1->Step1 Reactant2 Phenylhydrazine Reactant2->Step1 Intermediate Ethyl 3-(phenylhydrazono)butanoate Step2 Cyclization & Hydrolysis Intermediate->Step2 Product 3,5-Dimethyl-1-phenyl-1H- pyrazole-4-carboxylic acid Step1->Intermediate Step2->Product

Synthetic scheme for the target compound.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • To a solution of ethyl acetoacetate (1 equivalent) in ethanol, add phenylhydrazine (1 equivalent).

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The intermediate, ethyl 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one-4-carboxylate, will precipitate. Filter, wash with cold water, and dry.

  • For hydrolysis, dissolve the intermediate in an ethanolic solution of sodium hydroxide and reflux for 2-3 hours.

  • After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the crude this compound.

  • Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure compound.

  • Characterize the final product using appropriate analytical techniques (¹H-NMR, ¹³C-NMR, Mass Spectrometry, and Elemental Analysis).

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol is based on the measurement of the peroxidase activity of COX enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • COX Assay Buffer

  • COX Probe (e.g., ADHP)

  • Heme

  • Arachidonic Acid (substrate)

  • This compound (test compound)

  • Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a working solution of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the following to respective wells:

    • Blank: Assay Buffer

    • Enzyme Control: Assay Buffer, Heme, and COX enzyme (COX-1 or COX-2)

    • Inhibitor Wells: Assay Buffer, Heme, COX enzyme, and the test compound or reference inhibitor at various concentrations.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding Arachidonic Acid to all wells except the blank.

  • Immediately measure the fluorescence kinetically at an appropriate excitation/emission wavelength (e.g., 535/587 nm) for 5-10 minutes.

  • Calculate the rate of reaction for each well.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (test compound)

  • L-NAME (reference inhibitor)

  • Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at 540 nm

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or reference inhibitor for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a non-stimulated control group.

  • After incubation, collect the cell culture supernatant.

  • In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Calculate the nitrite concentration in the samples from the standard curve and determine the percentage of inhibition of NO production.

Pro-inflammatory Cytokine (TNF-α and IL-6) Quantification by ELISA

This protocol describes the quantification of TNF-α and IL-6 in the supernatant of LPS-stimulated macrophages using a sandwich ELISA.

Start Seed Macrophages Pretreat Pre-treat with Test Compound Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect Collect Supernatant Incubate->Collect ELISA Perform ELISA for Cytokines Collect->ELISA Analyze Analyze Data & Determine Inhibition ELISA->Analyze

Experimental workflow for cytokine inhibition screening.

Materials:

  • Supernatants from the NO production assay (or a parallel experiment)

  • Commercially available ELISA kits for mouse TNF-α and IL-6

  • Wash Buffer

  • Assay Diluent

  • Substrate Solution (e.g., TMB)

  • Stop Solution

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Coat a 96-well ELISA plate with the capture antibody for either TNF-α or IL-6 overnight at 4°C.

  • Wash the plate with Wash Buffer and block non-specific binding sites with Assay Diluent for 1 hour.

  • Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate and add the biotinylated detection antibody. Incubate for 2 hours.

  • Wash the plate and add streptavidin-HRP conjugate. Incubate for 20 minutes.

  • Wash the plate and add the Substrate Solution. Incubate until color develops.

  • Add the Stop Solution to terminate the reaction.

  • Measure the absorbance at 450 nm.

  • Generate a standard curve and calculate the cytokine concentrations in the samples.

  • Determine the percentage of inhibition of cytokine production by the test compound.

Disclaimer

These application notes are intended for research purposes only. The provided protocols are general guidelines and may require optimization for specific experimental conditions. All experiments should be conducted in a safe and appropriate laboratory setting. The example data presented is for illustrative purposes and does not represent experimentally determined values for this compound.

Application Notes and Protocols: Synthesis of Anticancer Compounds from 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties. This document provides detailed application notes and protocols for the synthesis of novel anticancer compounds using 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid as a key starting material. While direct derivatization of this specific carboxylic acid for anticancer applications is not extensively reported, this document leverages data from closely related 3,5-dimethylpyrazole derivatives to provide robust protocols and insights into potential anticancer agents. The methodologies and data presented are adapted from recent studies on pyrazole-based anticancer compounds, providing a strong foundation for research and development in this area.

Data Presentation: Anticancer Activity of 3,5-Dimethylpyrazole Derivatives

The following table summarizes the in vitro anticancer activity of representative 3,5-dimethylpyrazole derivatives against various cancer cell lines. The data is adapted from studies on structurally similar compounds to provide a comparative baseline for newly synthesized analogues.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
17 1,3,4-ThiadiazineHepG2 (Liver)5.35Cisplatin3.78
A549 (Lung)8.74Cisplatin6.39
23 3,5-Diaryl-pyrazolePC3 (Prostate)---
26 2-Bromo-substituted pyrazolePC3 (Prostate)Potent--
DU145 (Prostate)Potent--
28 Halogen-substituted pyrazolePC3 (Prostate)Potent--

Note: Specific IC50 values for compounds 23, 26, and 28 were not provided in the source material, but they were identified as potent inhibitors.[1] Compound 17 is a 1,3,4-thiadiazine derivative of 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide.[2]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbothiohydrazide

This protocol describes a method to convert the starting carboxylic acid into a key thiohydrazide intermediate, which can be used for further derivatization.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Carbon disulfide (CS₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Ethanol

  • Triethylamine (TEA)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend this compound (1 eq.) in anhydrous DCM. Add thionyl chloride (1.2 eq.) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Hydrazide Formation: Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to a solution of hydrazine hydrate (2 eq.) in DCM at 0 °C. Stir the mixture at room temperature for 4-6 hours. After completion of the reaction, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the hydrazide.

  • Thiohydrazide Formation: Reflux a mixture of the hydrazide (1 eq.), carbon disulfide (1.5 eq.), and triethylamine (1.2 eq.) in ethanol for 8-10 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into ice-cold water. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the desired 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbothiohydrazide.

Protocol 2: Synthesis of 1,3,4-Thiadiazine Derivatives (Analogous to Compound 17)

This protocol outlines the synthesis of 1,3,4-thiadiazine derivatives from the thiohydrazide intermediate, which have shown promising anticancer activity.[2]

Materials:

  • 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbothiohydrazide

  • α-Haloketones (e.g., 2-bromo-1,3-diphenylpropane-1,3-dione)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbothiohydrazide (1 eq.) in ethanol.

  • Add the appropriate α-haloketone (1 eq.) to the solution.

  • Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent.

Protocol 3: In vitro Cytotoxicity Assay (MTT Assay)

This protocol details the procedure for evaluating the anticancer activity of the synthesized compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Synthesized pyrazole derivatives

  • Human cancer cell lines (e.g., HepG2, A549, PC3, DU145)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the culture medium. Replace the old medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).

  • Incubation: Incubate the plates for 48 or 72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each compound.

Visualizations

Diagram 1: General Synthesis Workflow

Synthesis_Workflow A 3,5-Dimethyl-1-phenyl-1H- pyrazole-4-carboxylic acid B Acid Chloride A->B SOCl₂ C Hydrazide B->C N₂H₄·H₂O D Carbothiohydrazide Intermediate C->D CS₂ / TEA E 1,3,4-Thiadiazine Derivatives (Anticancer Agents) D->E α-Haloketone F Other Pyrazole Derivatives D->F Various Reagents

Caption: Synthetic pathway from the starting carboxylic acid to anticancer derivatives.

Diagram 2: Experimental Protocol for Anticancer Compound Synthesis

Experimental_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation A Start with 3,5-Dimethyl-1-phenyl-1H- pyrazole-4-carboxylic acid B Synthesize Thiohydrazide Intermediate A->B C React with α-Haloketones B->C D Purify Final Compounds C->D F Treat cells with Synthesized Compounds D->F Test Compounds E Prepare Cancer Cell Lines E->F G Perform MTT Assay F->G H Analyze Data & Determine IC50 G->H

Caption: Workflow from synthesis to in vitro anticancer activity evaluation.

Diagram 3: Potential Mechanism of Action - Apoptosis Induction

While the specific signaling pathways for derivatives of this compound are not yet elucidated, many pyrazole-based anticancer agents are known to induce apoptosis. The following diagram illustrates a general apoptotic pathway that could be investigated.

Apoptosis_Pathway Compound Pyrazole Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential apoptotic signaling pathway induced by pyrazole anticancer agents.

References

Application Notes and Protocols for the Esterification of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid and its ester derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The esterification of the carboxylic acid moiety is a critical step in the synthesis of new chemical entities for drug discovery programs. This document provides detailed protocols for three common and effective methods for the esterification of this compound: Fischer-Speier Esterification, esterification via acyl chloride formation using thionyl chloride, and Steglich Esterification using DCC and DMAP.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the esterification of this compound with ethanol to yield ethyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate.

Method Reagents Solvent Temperature (°C) Reaction Time (h) Typical Yield (%)
Protocol 1: Fischer-Speier Esterification Ethanol, H₂SO₄ (catalytic)EthanolReflux (approx. 78°C)6 - 1275 - 85
Protocol 2: Acyl Chloride Formation 1. SOCl₂2. Ethanol, Pyridine1. Toluene2. Dichloromethane1. Reflux (approx. 110°C)2. 0°C to RT1. 22. 185 - 95
Protocol 3: Steglich Esterification Ethanol, DCC, DMAP (catalytic)Dichloromethane0°C to RT4 - 880 - 90

Experimental Protocols

Protocol 1: Fischer-Speier Esterification

This method involves the direct reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[1][2][3][4][5][6]

Materials:

  • This compound

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of anhydrous ethanol to act as both the reagent and the solvent.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops per gram of carboxylic acid) to the stirring solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C) with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 6-12 hours), allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Protocol 2: Esterification via Acyl Chloride Formation

This two-step protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the alcohol.[7][8]

Materials:

  • This compound

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Toluene

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Ethanol

  • Pyridine

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Formation of the Acyl Chloride

  • In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous toluene.

  • Add thionyl chloride (1.5 - 2.0 eq) dropwise to the suspension at room temperature.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2 hours. The reaction mixture should become a clear solution.

  • After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure. This will yield the crude acyl chloride, which can be used in the next step without further purification.

Step 2: Ester Formation

  • Dissolve the crude acyl chloride in anhydrous dichloromethane and cool the solution in an ice bath to 0°C.

  • In a separate flask, prepare a solution of anhydrous ethanol (1.2 eq) and pyridine (1.2 eq) in anhydrous dichloromethane.

  • Add the ethanol/pyridine solution dropwise to the stirring acyl chloride solution at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ester by column chromatography.

Protocol 3: Steglich Esterification

This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, and is performed under mild, neutral conditions.[9][10][11][12]

Materials:

  • This compound

  • Anhydrous Ethanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filter funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq), anhydrous ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane in a round-bottom flask.

  • Cool the stirring solution to 0°C in an ice bath.

  • In a separate container, dissolve DCC (1.1 eq) in a small amount of anhydrous dichloromethane.

  • Add the DCC solution dropwise to the reaction mixture at 0°C. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • After the addition, remove the ice bath and allow the reaction to stir at room temperature for 4-8 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the precipitated DCU.

  • Wash the filtrate with 0.5 M HCl, followed by saturated aqueous NaHCO₃, and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Visualizations

Chemical Reaction Pathway

Esterification_Pathways cluster_fischer Fischer Esterification cluster_acyl Acyl Chloride Pathway cluster_steglich Steglich Esterification CarboxylicAcid This compound Fischer_Reagents H₂SO₄ (cat.) Reflux CarboxylicAcid->Fischer_Reagents SOCl2 SOCl₂ CarboxylicAcid->SOCl2 Steglich_Reagents DCC, DMAP (cat.) CarboxylicAcid->Steglich_Reagents Ethanol Ethanol Ester Ethyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate Ethanol->Ester Ethanol->Fischer_Reagents Ethanol->Steglich_Reagents Fischer_Reagents->Ester AcylChloride Acyl Chloride Intermediate SOCl2->AcylChloride AcylChloride->Ester Pyridine Pyridine Pyridine->Ester Steglich_Reagents->Ester

Caption: Alternative pathways for the esterification of the target carboxylic acid.

Experimental Workflow: Steglich Esterification

Steglich_Workflow Start Dissolve Reactants (Carboxylic Acid, Ethanol, DMAP) in DCM Cool Cool to 0°C Start->Cool AddDCC Add DCC Solution Dropwise Cool->AddDCC Stir Stir at Room Temperature (4-8 hours) AddDCC->Stir Filter Filter Precipitated DCU Stir->Filter Wash Wash Filtrate (HCl, NaHCO₃, Brine) Filter->Wash Dry Dry Organic Layer (Na₂SO₄) Wash->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Isolated Ester Purify->End

Caption: Step-by-step workflow for the Steglich esterification protocol.

References

Application Notes and Protocols: 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid as a versatile ligand in coordination chemistry. This document includes detailed experimental protocols for the synthesis of the ligand and its metal complexes, a summary of key structural data, and an exploration of its applications in catalysis and medicinal chemistry.

Application Notes

This compound is a valuable heterocyclic ligand in the field of coordination chemistry. Its structure, featuring a pyrazole ring, a carboxylic acid group, and a phenyl substituent, offers multiple coordination sites and the ability to form stable complexes with a variety of metal ions. The pyrazole nitrogen atoms can coordinate to metal centers, while the carboxylate group can act as a mono- or bidentate ligand, leading to the formation of mononuclear or polynuclear complexes with diverse structural topologies.

The presence of the phenyl group on the pyrazole ring influences the steric and electronic properties of the ligand, which in turn affects the geometry and reactivity of the resulting metal complexes. These complexes have shown significant potential in various applications:

  • Catalysis: Metal complexes derived from pyrazole-based ligands have demonstrated catalytic activity in a range of organic transformations. For instance, copper(II) complexes with pyrazole ligands have been investigated as catalysts for oxidation reactions, such as the oxidation of catechol to o-quinone.[1][2] The coordination environment provided by the ligand can stabilize the metal center in different oxidation states, facilitating the catalytic cycle.

  • Bioinorganic and Medicinal Chemistry: Pyrazole derivatives and their metal complexes are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[3][4][5] The coordination of the pyrazole-based ligand to a metal ion can enhance its biological efficacy.[6][7] This synergistic effect is attributed to the combined properties of the metal ion and the organic ligand, which can facilitate interaction with biological targets.

  • Materials Science: The ability of pyrazole carboxylic acid ligands to bridge multiple metal centers makes them suitable building blocks for the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials are of interest for applications in gas storage, separation, and heterogeneous catalysis.

Signaling Pathway and Catalytic Cycle Visualization

The following diagram illustrates a plausible catalytic cycle for the oxidation of catechol to o-quinone catalyzed by a copper(II) complex of this compound.

Catalytic_Cycle A [Cu(II)-Ligand] Complex B [Cu(II)-Ligand-Catechol] Adduct A->B Catechol binding C [Cu(I)-Ligand-Semiquinone] Intermediate B->C Intramolecular Electron Transfer D [Cu(I)-Ligand] + o-Quinone C->D Product release D->A Oxidation E Regeneration with O2

Caption: Proposed catalytic cycle for catechol oxidation.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general methods for the synthesis of pyrazole-4-carboxylic acids. The synthesis involves the formylation of 3,5-dimethyl-1-phenyl-1H-pyrazole followed by oxidation of the resulting aldehyde.

Workflow for Ligand Synthesis

Ligand_Synthesis_Workflow Start 3,5-Dimethyl-1-phenyl-1H-pyrazole Step1 Vilsmeier-Haack Formylation (POCl3, DMF) Start->Step1 Intermediate 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde Step1->Intermediate Step2 Oxidation (e.g., KMnO4 or NaClO2) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for the ligand.

Materials:

  • 3,5-Dimethyl-1-phenyl-1H-pyrazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Potassium permanganate (KMnO₄) or Sodium chlorite (NaClO₂)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Acetone

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

Procedure:

Step 1: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, add a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole in DMF to the reaction mixture dropwise.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium hydroxide solution.

  • The precipitate of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde is filtered, washed with water, and dried. Recrystallize from ethanol if necessary.

Step 2: Oxidation to this compound

  • Dissolve the 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde in acetone.

  • In a separate beaker, prepare a solution of potassium permanganate (KMnO₄) in water.

  • Slowly add the KMnO₄ solution to the aldehyde solution at room temperature with vigorous stirring.

  • Continue stirring until the purple color of the permanganate disappears.

  • Filter the reaction mixture to remove the manganese dioxide precipitate.

  • Acidify the filtrate with dilute hydrochloric acid (HCl) to precipitate the carboxylic acid.

  • Filter the white precipitate of this compound, wash with cold water, and dry under vacuum.

General Protocol for the Synthesis of a Transition Metal Complex

This protocol describes a general method for the synthesis of a metal complex using this compound as a ligand. The specific metal salt and solvent may be varied depending on the desired complex.

Workflow for Complex Synthesis

Complex_Synthesis_Workflow Start Ligand + Metal Salt Step1 Dissolve in suitable solvent(s) (e.g., Ethanol, Methanol, DMF) Start->Step1 Step2 Mix solutions and stir (Heat if necessary) Step1->Step2 Intermediate Formation of complex in solution Step2->Intermediate Step3 Isolation of the complex (e.g., Filtration, Evaporation) Intermediate->Step3 Product Purified Metal Complex Step3->Product

Caption: General workflow for metal complex synthesis.

Materials:

  • This compound

  • A transition metal salt (e.g., Cu(OAc)₂·H₂O, CoCl₂·6H₂O, Ni(NO₃)₂·6H₂O)

  • Ethanol or Methanol

  • Deionized water

  • Triethylamine (optional, as a base)

Procedure:

  • In a round-bottom flask, dissolve this compound in a suitable solvent such as ethanol or methanol. Gentle heating may be required.

  • In a separate beaker, dissolve the chosen metal salt in a minimal amount of deionized water or the same solvent as the ligand.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • If the ligand is to be deprotonated, add a stoichiometric amount of a base like triethylamine to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat under reflux for a few hours. The formation of a precipitate may be observed.

  • Monitor the reaction by observing the color change or precipitate formation.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the product with the solvent used for the reaction and then with a small amount of a non-polar solvent like diethyl ether to remove any unreacted starting materials.

  • Dry the resulting complex in a desiccator over a suitable drying agent.

Data Presentation

The following table summarizes representative crystallographic data for coordination complexes of ligands structurally similar to this compound. This data provides an indication of the expected bond lengths and angles in complexes of the title ligand.

Note: The data presented below is for analogous pyrazole-4-carboxylic acid complexes and is intended for comparative purposes.

ComplexMetal-N (Å)Metal-O (Å)N-Metal-N (°)O-Metal-O (°)O-Metal-N (°)Reference
[Ni₂(3-PCA)₂(DMAP)₄(H₂O)₂]·2H₂O2.050-2.1712.105-2.10890.1-96.488.784.6-176.3[8]
[Cu₂(4-PCA)₂(2,2'-bpy)₂]·2H₂O1.989-2.0111.954-2.31281.5-172.160.2-147.288.9-173.2[8]
[Cd(HMPCA)₂(H₂O)₄]-2.275-2.351-87.9-180.0-[6]

PCA = Pyrazole-carboxylic acid; DMAP = 4-Dimethylaminopyridine; 2,2'-bpy = 2,2'-bipyridine; HMPCA = 3-methyl-1H-pyrazole-4-carboxylic acid

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address challenges you may encounter during your experiments.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via a two-step process: the Knorr pyrazole synthesis to form the ethyl ester precursor, followed by hydrolysis to the final carboxylic acid.

Step 1: Knorr Pyrazole Synthesis of Ethyl 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylate

Issue Potential Cause(s) Troubleshooting Suggestions
Low Yield of Pyrazole Ester - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect catalyst or catalyst concentration. - Formation of side products.[1] - Poor quality of starting materials (ethyl acetoacetate and phenylhydrazine).[1]- Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to ensure all starting material is consumed before workup.[2] - Increase Reaction Time/Temperature: Consider extending the reaction time or increasing the temperature to reflux. Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[3] - Catalyst Optimization: The Knorr synthesis is typically acid-catalyzed.[4][5] Acetic acid is commonly used.[2] Experiment with the amount of catalyst to find the optimal concentration. - pH Control: Ensure the reaction medium is acidic to facilitate the initial condensation and cyclization steps.[6] - Purify Starting Materials: Ensure the purity of ethyl acetoacetate and phenylhydrazine before use.
Formation of Impurities (Discoloration) - Phenylhydrazine is prone to oxidation and decomposition, leading to colored impurities.[5] - Side reactions due to unstable intermediates.- Use Fresh Phenylhydrazine: Use freshly distilled or high-purity phenylhydrazine. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[5] - Purification: Purify the crude product by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[7]
Difficulty in Product Isolation/Crystallization - Product may be oily or slow to crystallize. - Presence of impurities inhibiting crystallization.- Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal. Cooling the solution in an ice bath can also promote crystallization.[8] - Solvent Selection: Use a solvent system for recrystallization where the product has high solubility at high temperatures and low solubility at low temperatures (e.g., ethanol/water mixture).[9]

Step 2: Hydrolysis of Ethyl 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylate

Issue Potential Cause(s) Troubleshooting Suggestions
Incomplete Hydrolysis - Insufficient reaction time or temperature. - Inadequate amount of base (e.g., NaOH or KOH).- Monitor Reaction: Follow the disappearance of the starting ester by TLC. - Increase Reaction Time/Temperature: Reflux the reaction mixture for a longer duration. - Use Excess Base: Ensure a sufficient molar excess of the base is used to drive the reaction to completion.
Low Yield of Carboxylic Acid - Degradation of the product under harsh basic conditions. - Incomplete precipitation during acidification.- Control Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times. - Optimize pH for Precipitation: Carefully adjust the pH of the solution with a strong acid (e.g., HCl) to the isoelectric point of the carboxylic acid to ensure maximum precipitation. Check the pH with a pH meter for accuracy.[10]
Product is Difficult to Purify - Presence of unreacted starting material or side products from the hydrolysis step.- Thorough Washing: Wash the precipitated product thoroughly with cold water to remove any inorganic salts. - Recrystallization: Recrystallize the crude carboxylic acid from a suitable solvent, such as an ethanol/water mixture, to obtain a pure product.[9]

Experimental Protocols

1. Synthesis of Ethyl 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylate (Knorr Pyrazole Synthesis)

This is a general procedure and may require optimization.

  • Materials:

    • Ethyl 2-acetyl-3-oxobutanoate (ethyl acetoacetate derivative)

    • Phenylhydrazine

    • Glacial Acetic Acid

    • Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-acetyl-3-oxobutanoate (1 equivalent) in ethanol.

    • Add a catalytic amount of glacial acetic acid (e.g., a few drops).[2]

    • Slowly add phenylhydrazine (1.1 equivalents) to the mixture. The reaction may be exothermic.

    • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure.

    • The crude product can be purified by recrystallization from ethanol.

2. Synthesis of this compound (Hydrolysis)

  • Materials:

    • Ethyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate

    • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

    • Ethanol

    • Water

    • Concentrated Hydrochloric Acid (HCl)

  • Procedure:

    • In a round-bottom flask, dissolve the ethyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (2-3 equivalents) in water to the flask.

    • Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC, typically 2-4 hours).

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 2-3, or until no more precipitate forms.[10]

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford the this compound.

    • The crude product can be further purified by recrystallization from an ethanol/water mixture.[9]

Data Presentation

Table 1: Optimization of Knorr Pyrazole Synthesis Conditions (Illustrative)

EntrySolventCatalystTemperature (°C)Time (h)Yield (%)Purity (%)
1EthanolAcetic AcidReflux37592
2Acetic AcidNone10028595
3Toluenep-TSAReflux47090
4NoneNone120 (Microwave)0.59096

Note: This data is illustrative and based on typical outcomes for Knorr pyrazole syntheses. Actual results may vary depending on the specific substrate and reaction scale.

Table 2: Influence of Base on Ester Hydrolysis (Illustrative)

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1NaOHEthanol/WaterReflux48897
2KOHEthanol/WaterReflux49098
3LiOHTHF/Water6068596

Note: This data is illustrative. The choice of base and solvent can influence reaction rate and yield.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Knorr Pyrazole Synthesis cluster_step2 Step 2: Hydrolysis Start1 Ethyl Acetoacetate + Phenylhydrazine Reaction1 Acid-Catalyzed Condensation & Cyclization Start1->Reaction1 Ethanol, Acetic Acid Intermediate Ethyl 3,5-Dimethyl-1-phenyl- 1H-pyrazole-4-carboxylate Reaction1->Intermediate Reaction2 Base-Mediated Hydrolysis Intermediate->Reaction2 NaOH, Ethanol/Water Acidification Acidification (HCl) Reaction2->Acidification FinalProduct 3,5-Dimethyl-1-phenyl- 1H-pyrazole-4-carboxylic acid Acidification->FinalProduct

Caption: Synthetic workflow for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Check Starting Material Purity Start->CheckPurity CheckPurity->Start Impure MonitorReaction Monitor Reaction by TLC CheckPurity->MonitorReaction Purity OK OptimizeConditions Optimize Reaction Conditions MonitorReaction->OptimizeConditions Incomplete Reaction Purification Optimize Purification MonitorReaction->Purification Reaction Complete OptimizeConditions->MonitorReaction Adjust Temp, Time, Catalyst Purification->Start Still Impure Success High Yield & Purity Purification->Success Recrystallize/ Chromatography

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid.

Troubleshooting Guides

The synthesis of this compound typically proceeds in three key stages: Knorr pyrazole synthesis, Vilsmeier-Haack formylation, and subsequent oxidation. This guide addresses common issues and byproducts encountered at each stage.

Stage 1: Knorr Pyrazole Synthesis of 1-Phenyl-3,5-dimethylpyrazole

Issue: Low yield of the desired 1-phenyl-3,5-dimethylpyrazole.

Potential Cause Troubleshooting/Solution
Incomplete Reaction Ensure the reaction goes to completion by monitoring via Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature. The use of a catalytic amount of acid, such as glacial acetic acid, can facilitate the initial hydrazone formation and subsequent cyclization.[1]
Formation of Pyrazoline Intermediate The initial cyclization can sometimes yield a non-aromatic pyrazoline.[1] An oxidation step may be necessary to convert the pyrazoline to the desired aromatic pyrazole. This can sometimes be achieved by heating in glacial acetic acid or by using a mild oxidizing agent.[1]
Degradation of Phenylhydrazine Phenylhydrazine and its derivatives can be sensitive to air and light, leading to colored impurities and reduced reactivity.[1] Use purified phenylhydrazine and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect pH The reaction is pH-sensitive. While acid catalysis is beneficial, strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity. Conversely, strongly basic conditions can lead to other side reactions.[1] A small amount of a weak acid is typically optimal.
Stage 2: Vilsmeier-Haack Formylation of 1-Phenyl-3,5-dimethylpyrazole

Issue: Formation of multiple products or low yield of 4-formyl-3,5-dimethyl-1-phenyl-1H-pyrazole.

Potential Byproduct/Issue Potential Cause Troubleshooting/Solution
Di-formylated Pyrazole Use of a large excess of the Vilsmeier reagent.Optimize the stoichiometry of the Vilsmeier reagent (POCl₃ and DMF).[2]
Dark, Tarry Residue The reaction is exothermic and overheating can lead to polymerization and decomposition.[2] Impurities in starting materials or solvents can also cause side reactions.[2]Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and its addition to the pyrazole. Use an ice bath to manage the reaction temperature.[2] Ensure the use of purified, high-purity starting materials and anhydrous solvents.[2]
Unreacted Starting Material Inactive Vilsmeier reagent due to moisture. Insufficient reaction time or temperature.Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately.[2] Monitor the reaction by TLC and consider a gradual increase in temperature if the reaction is sluggish.[2]
Decomposition Products High reaction temperature or excessively long reaction time.Ensure the reaction temperature is not too high and the reaction time is not unnecessarily prolonged.[2]
Stage 3: Oxidation of 4-formyl-3,5-dimethyl-1-phenyl-1H-pyrazole

Issue: Incomplete reaction or formation of over-oxidized byproducts.

Potential Byproduct/Issue Potential Cause Troubleshooting/Solution
Unreacted Aldehyde Insufficient amount of oxidizing agent or inadequate reaction time/temperature.Ensure the correct stoichiometry of the oxidizing agent. Monitor the reaction by TLC until the starting material is consumed. A slight excess of the oxidant may be necessary.
Over-oxidation Products (e.g., dicarboxylic acids) Harsh reaction conditions (e.g., high temperature, strong oxidizing agent). Oxidation of the methyl groups on the pyrazole ring is a potential side reaction.Use a milder oxidizing agent if possible. Maintain careful control over the reaction temperature.
3,5-Dicarboxy-1-phenyl-1H-pyrazole Oxidation of both the formyl group and one or both of the methyl groups.Optimize reaction conditions to favor the selective oxidation of the formyl group. This may involve using a specific oxidizing agent known for aldehyde-to-acid conversion without affecting methyl groups, or carefully controlling the reaction stoichiometry and temperature.
5-Carboxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid Oxidation of the formyl group and one of the methyl groups.Similar to preventing dicarboxylic acid formation, careful control of reaction conditions is crucial.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used method involves a three-step sequence:

  • Knorr Pyrazole Synthesis: Reaction of phenylhydrazine with acetylacetone (2,4-pentanedione) to form 1-phenyl-3,5-dimethylpyrazole.

  • Vilsmeier-Haack Formylation: Introduction of a formyl group at the 4-position of the pyrazole ring using a Vilsmeier reagent (typically formed from POCl₃ and DMF).

  • Oxidation: Conversion of the 4-formyl group to a carboxylic acid using a suitable oxidizing agent.

Q2: During the Vilsmeier-Haack formylation, my reaction mixture turns dark and tarry. What should I do?

A2: The formation of a dark, tarry residue is often a sign of overheating or the presence of impurities.[2] It is crucial to maintain strict temperature control, ideally using an ice bath, especially during the formation of the Vilsmeier reagent and its addition to your pyrazole substrate.[2] Additionally, ensure that your starting materials and solvents are of high purity and anhydrous, as moisture can decompose the Vilsmeier reagent and impurities can catalyze side reactions.[2]

Q3: I am observing multiple spots on my TLC after the formylation step. What are the likely byproducts?

A3: Multiple spots on the TLC plate could indicate the presence of unreacted starting material, the desired 4-formyl product, and potentially a di-formylated byproduct.[2] The formation of di-formylated products can occur if a large excess of the Vilsmeier reagent is used.[2] Optimizing the stoichiometry of your reagents should help to minimize this side reaction.

Q4: What are the key safety precautions for a Vilsmeier-Haack reaction?

A4: The reagents used are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. The reaction must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. The work-up, which often involves quenching with ice, should be done slowly and carefully to control the exothermic reaction.

Q5: In the final oxidation step, what byproducts might I expect if the reaction is not well-controlled?

A5: Besides incomplete oxidation leaving unreacted aldehyde, over-oxidation is a primary concern. This could involve the oxidation of the methyl groups at the 3- and 5-positions of the pyrazole ring, leading to the formation of dicarboxylic acids. Careful selection of the oxidizing agent and control of reaction conditions (temperature, stoichiometry) are key to achieving selective oxidation of the formyl group.

Experimental Protocols

Protocol 1: Synthesis of 1-Phenyl-3,5-dimethylpyrazole (Knorr Pyrazole Synthesis)
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetylacetone (1 equivalent) and ethanol.

  • Slowly add phenylhydrazine (1 equivalent) to the stirred solution. A catalytic amount of glacial acetic acid may be added.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Protocol 2: Synthesis of 4-formyl-3,5-dimethyl-1-phenyl-1H-pyrazole (Vilsmeier-Haack Formylation)
  • In a flame-dried, three-necked flask under an inert atmosphere, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 1-phenyl-3,5-dimethylpyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until it is alkaline.

  • The product will often precipitate as a solid. Collect the solid by filtration, wash with water, and dry.

  • If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Synthesis of this compound (Oxidation)
  • Dissolve 4-formyl-3,5-dimethyl-1-phenyl-1H-pyrazole (1 equivalent) in a suitable solvent (e.g., acetone, acetic acid, or a mixture of t-butanol and water).

  • Prepare a solution of the oxidizing agent (e.g., potassium permanganate, Jones reagent, or sodium chlorite).

  • Slowly add the oxidizing agent to the solution of the aldehyde, maintaining the temperature with an ice bath if the reaction is exothermic.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Work up the reaction mixture according to the nature of the oxidizing agent used. For potassium permanganate, the manganese dioxide byproduct is typically removed by filtration, and the filtrate is acidified to precipitate the carboxylic acid. For sodium chlorite, a quenching agent may be required.

  • Collect the precipitated product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure carboxylic acid.

Visual Troubleshooting Guide

TroubleshootingWorkflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Start Start Synthesis Knorr Stage 1: Knorr Pyrazole Synthesis Start->Knorr Formylation Stage 2: Vilsmeier-Haack Formylation Knorr->Formylation Pure Pyrazole Knorr_Issue Issue in Stage 1? (Low Yield, Impurities) Knorr->Knorr_Issue Oxidation Stage 3: Oxidation Formylation->Oxidation Pure Aldehyde Formylation_Issue Issue in Stage 2? (Tarry Mass, Multiple Products) Formylation->Formylation_Issue Product Final Product Oxidation->Product Oxidation_Issue Issue in Stage 3? (Incomplete Reaction, Byproducts) Oxidation->Oxidation_Issue Knorr_Issue->Formylation No Knorr_Sol Check Reaction Conditions - Purity of Reagents - pH Control - Consider Oxidation Step Knorr_Issue->Knorr_Sol Yes Formylation_Issue->Oxidation No Formylation_Sol Control Temperature - Use Anhydrous Reagents - Optimize Stoichiometry Formylation_Issue->Formylation_Sol Yes Oxidation_Issue->Product No Oxidation_Sol Use Milder Oxidant - Control Stoichiometry - Monitor Reaction Closely Oxidation_Issue->Oxidation_Sol Yes Knorr_Sol->Knorr Retry Formylation_Sol->Formylation Retry Oxidation_Sol->Oxidation Retry

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The most common and effective purification techniques for this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of the impurities present.

Q2: What are the likely impurities in a sample of synthesized this compound?

A2: Impurities often stem from the starting materials of a Knorr-type pyrazole synthesis. These can include unreacted ethyl acetoacetate or a similar β-ketoester, and phenylhydrazine. Additionally, regioisomers and colored by-products from side reactions of the hydrazine are common.

Q3: How can I remove colored impurities from my product?

A3: Colored impurities, often arising from hydrazine side reactions, can sometimes be removed by treating a solution of the crude product with activated charcoal before filtration and recrystallization. Column chromatography is also highly effective at separating colored compounds.

Q4: My purified product has a broad melting point range. What does this indicate?

A4: A broad melting point range is a strong indicator of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. For this compound, the expected melting point is in the range of 199-201°C.

Q5: Can I use spectroscopy to assess the purity of my compound?

A5: Yes, ¹H NMR and ¹³C NMR spectroscopy are powerful tools for assessing purity. The presence of unexpected signals can indicate impurities. Comparing the spectra of your purified product to a reference spectrum is the best approach.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
The compound does not dissolve in the hot solvent. - The solvent is not appropriate for the compound.- Not enough solvent is being used.- Test the solubility of a small amount of the compound in various solvents to find a suitable one.- Gradually add more hot solvent until the compound dissolves.
The compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated with impurities, lowering the melting point of the mixture.- The solution is being cooled too quickly.- Choose a solvent with a lower boiling point.- Attempt to purify the compound by another method first, such as acid-base extraction or column chromatography, to remove significant impurities.- Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
No crystals form upon cooling. - Too much solvent was used.- The solution is not sufficiently saturated.- Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.- Add a seed crystal of the pure compound.
Low recovery of the purified product. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The crystals were washed with a solvent that was not cold, leading to dissolution.- Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.- Ensure the filtration apparatus is pre-heated before filtering the hot solution.
Acid-Base Extraction Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of layers (emulsion formation). - Vigorous shaking of the separatory funnel.- High concentration of the dissolved compound.- Gently invert the separatory funnel multiple times instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to break up the emulsion.- If the emulsion persists, filter the mixture through a pad of Celite.
Low or no precipitate forms upon acidification of the aqueous layer. - Incomplete extraction of the carboxylic acid into the aqueous layer.- Insufficient acidification.- Perform multiple extractions of the organic layer with the basic solution to ensure complete transfer of the carboxylate salt.- Check the pH of the aqueous layer with litmus paper or a pH meter to ensure it is sufficiently acidic (pH < 2) to precipitate the carboxylic acid.
The precipitate is gummy or oily. - The presence of impurities that are also precipitating.- Isolate the gummy material and attempt to recrystallize it from a suitable solvent.

Experimental Protocols

Protocol 1: Recrystallization

This protocol outlines the general procedure for purifying this compound by recrystallization.

1. Solvent Selection:

  • Place a small amount of the crude product (approx. 50 mg) into several test tubes.

  • Add a small amount of a different solvent (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, or a mixture like ethanol/water) to each test tube.

  • Observe the solubility at room temperature. A suitable solvent should not dissolve the compound at room temperature but should dissolve it when heated.

  • Heat the test tubes with the solvents that did not dissolve the compound at room temperature.

  • A good recrystallization solvent will dissolve the compound completely at its boiling point.

  • Allow the solutions that dissolved the compound to cool to room temperature and then in an ice bath. The solvent that yields a good crop of crystals is a suitable choice.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the flask on a hot plate with stirring.

  • Continue adding the hot solvent until the compound just dissolves. Avoid adding an excess of solvent.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • If charcoal was added or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

5. Crystallization:

  • Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 2: Acid-Base Extraction

This method is useful for separating the acidic product from neutral or basic impurities.

1. Dissolution:

  • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

2. Extraction:

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.

  • Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate. The deprotonated carboxylate salt will be in the aqueous (bottom) layer.

  • Drain the aqueous layer into a clean beaker or flask.

  • Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete removal of the carboxylic acid.

3. Isolation of the Carboxylic Acid:

  • Combine the aqueous extracts.

  • Slowly add a strong acid, such as concentrated hydrochloric acid (HCl), to the aqueous solution while stirring until the solution is acidic (pH < 2, check with litmus paper).

  • The this compound will precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

4. Collection and Drying:

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold water.

  • Allow the purified product to dry completely. Further purification by recrystallization may be necessary.

Protocol 3: Column Chromatography

Column chromatography is effective for separating the product from impurities with different polarities.

1. Stationary Phase and Eluent Selection:

  • For normal-phase chromatography, silica gel is a common stationary phase.

  • The eluent is typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Determine the optimal eluent composition by thin-layer chromatography (TLC) to achieve good separation between the product and impurities.

2. Column Packing:

  • Prepare a slurry of the silica gel in the chosen eluent.

  • Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles.

  • Allow the silica gel to settle, and then add a layer of sand on top to protect the surface.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the eluent.

  • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent.

  • Carefully add the sample to the top of the column.

4. Elution and Fraction Collection:

  • Add the eluent to the top of the column and begin to collect fractions.

  • Monitor the separation by TLC analysis of the collected fractions.

5. Isolation of the Product:

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₁₂N₂O₂
Molecular Weight216.24 g/mol
Melting Point199-201 °C
AppearanceSolid

Table 2: General Solubility of Related Pyrazole Compounds

This table provides a qualitative guide for solvent selection based on data for 3,5-dimethylpyrazole. The actual solubility of the title compound may vary.

SolventSolubility
1-ButanolHigh
n-PropanolHigh
EthanolModerate
IsopropanolModerate
MethanolModerate
Ethyl AcetateModerate
AcetoneModerate
TolueneLow
AcetonitrileLow
WaterVery Low

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end End Crude_Product Crude Product Recrystallization Recrystallization Crude_Product->Recrystallization Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Column_Chrom Column Chromatography Crude_Product->Column_Chrom Purity_Check Purity Check (TLC, MP, NMR) Recrystallization->Purity_Check Acid_Base->Purity_Check Column_Chrom->Purity_Check Purity_Check->Recrystallization Purity < 98% Pure_Product Pure Product Purity_Check->Pure_Product Purity > 98%

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Recrystallization cluster_troubleshoot Troubleshooting Start Start Recrystallization Dissolve Dissolve in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Crystals Crystals Form? Cool->Crystals Filter Filter and Dry Crystals->Filter Yes Troubleshoot Problem Identification Crystals->Troubleshoot No Pure Pure Product Filter->Pure TooMuchSolvent Too Much Solvent? Troubleshoot->TooMuchSolvent WrongSolvent Wrong Solvent? Troubleshoot->WrongSolvent OilingOut Oiling Out? Troubleshoot->OilingOut Concentrate Concentrate Solution TooMuchSolvent->Concentrate ReselectSolvent Reselect Solvent WrongSolvent->ReselectSolvent ReheatAddSolvent Reheat & Add More 'Good' Solvent OilingOut->ReheatAddSolvent Concentrate->Cool ReselectSolvent->Start ReheatAddSolvent->Cool

Caption: Troubleshooting logic for the recrystallization process.

Technical Support Center: Pyrazole Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges encountered during the synthesis of pyrazole carboxylic acids, with a primary focus on addressing issues related to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes?

A1: Low yields in pyrazole synthesis, particularly in the widely used Knorr synthesis, can be attributed to several factors. These range from the quality of the starting materials to suboptimal reaction conditions.[1] A primary reason is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1] Key areas to investigate include the purity of your 1,3-dicarbonyl compound and hydrazine derivative, the stoichiometry of your reactants, and the optimization of reaction parameters such as temperature, reaction time, solvent, and pH.[1]

Q2: I am observing the formation of multiple products, which is complicating purification and reducing the yield of my desired pyrazole carboxylic acid. What could be the reason?

A2: The formation of multiple products often points to a lack of regioselectivity, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at two different carbonyl carbons, leading to a mixture of regioisomers.[2] To address this, you may need to modify reaction conditions such as the solvent, temperature, or catalyst to favor the formation of the desired isomer.[3] In some cases, chromatographic separation of the isomers may be unavoidable.[3]

Q3: My reaction mixture has turned a deep yellow or red color. Is this normal, and how can I obtain a cleaner product?

A3: Discoloration of the reaction mixture is a common observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1] The reaction mixture can also become acidic, which may promote the formation of these colored byproducts.[1] Adding a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction profile.[1] Purification techniques like washing with a bisulfite solution, recrystallization, or column chromatography are effective methods for removing these impurities.[1]

Q4: I am struggling with the final step of oxidizing a pyrazole aldehyde to the corresponding carboxylic acid. What are some common issues and solutions?

A4: Difficulty in the oxidation of a pyrazole-carbaldehyde to a carboxylic acid can stem from incomplete oxidation or degradation of the starting material.[3] To mitigate this, consider using a milder oxidizing agent like potassium permanganate under controlled pH and temperature.[3] It is also crucial to monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to prevent over-oxidation.[3]

Q5: Is it necessary to protect the pyrazole NH group during subsequent reactions, such as coupling to an amino acid?

A5: The pyrazole NH can be sufficiently nucleophilic to react with activated carboxylic acids, leading to N-acylation as a side product.[3] If you observe this side reaction, protecting the pyrazole NH with a suitable protecting group, such as Boc (tert-butoxycarbonyl) or Trt (trityl), before the coupling step is recommended.[3] The choice of the protecting group will depend on your overall synthetic strategy and the required deprotection conditions.[3]

Troubleshooting Guides

Guide 1: Low Yield in Knorr Pyrazole Synthesis

This guide provides a systematic approach to troubleshooting low yields in the Knorr synthesis of pyrazoles, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.

Troubleshooting Workflow:

G start Low Yield Observed purity Assess Starting Material Purity start->purity stoichiometry Optimize Reactant Stoichiometry purity->stoichiometry Pure materials confirmed conditions Evaluate Reaction Conditions stoichiometry->conditions Stoichiometry optimized side_reactions Investigate Side Reactions conditions->side_reactions Conditions optimized purification Review Purification Technique side_reactions->purification Side reactions minimized solution Improved Yield purification->solution Purification optimized

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Troubleshooting Steps:

Problem Possible Cause Troubleshooting Solution
Low Yield of Pyrazole Ring Formation Inefficient cyclocondensation.- Ensure the 1,3-dicarbonyl precursor is pure.[3] - Optimize the reaction temperature and time for the cyclocondensation with hydrazine.[3] - Consider using a catalyst such as an acid or a base depending on the specific reaction.[3]
Use of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine leading to regioisomers.- Modify the reaction conditions (e.g., solvent, temperature, catalyst) to favor the formation of the desired regioisomer.[3] - Purification by chromatography may be necessary to separate the isomers.[3]
Degradation of hydrazine derivative.- Use a freshly opened or purified hydrazine reagent.[1]
Low Coupling Efficiency (for subsequent reactions) Steric hindrance from the pyrazole moiety or other protecting groups.- Use a more powerful coupling reagent such as HATU or PyBOP.[3] - Increase the reaction temperature slightly (e.g., to 40 °C).[3]
Poor solubility of the reactants.- Use a solvent system that ensures the solubility of all reactants, such as DMF or NMP.[3]
Difficulty in Oxidation of Pyrazole-carbaldehyde to Carboxylic Acid Incomplete oxidation or degradation of the starting material.- Use a milder oxidizing agent such as potassium permanganate under controlled pH and temperature.[3] - Monitor the reaction progress closely using TLC or LC-MS to avoid over-oxidation.[3]
Side Reactions During Vilsmeier-Haack Formylation The pyrazole ring is highly activated or deactivated by substituents.- Adjust the reaction temperature and the amount of the Vilsmeier reagent. For highly activated pyrazoles, milder conditions may be required.[3]
Guide 2: Optimizing Reaction Conditions

The following table summarizes the impact of various reaction parameters on the yield of pyrazole synthesis and provides recommendations for optimization.

Parameter Effect on Reaction Optimization Strategy
Temperature Affects reaction rate and can influence the formation of side products.Monitor the reaction at different temperatures to find the optimal balance between reaction speed and cleanliness.
Reaction Time Insufficient time can lead to incomplete conversion, while prolonged time can promote byproduct formation.Track the reaction progress using TLC or LC-MS to determine the point of maximum product formation.[1]
Solvent Influences the solubility of reactants and can affect the reaction mechanism and regioselectivity.Screen a variety of solvents (e.g., ethanol, acetic acid, DMF) to identify the one that provides the best yield and purity.
pH / Catalyst Acid or base catalysis can significantly accelerate the cyclization step.[2][4]For acid catalysis, a few drops of glacial acetic acid are often used.[5] For base-catalyzed reactions, options like sodium acetate can be employed.[1] The optimal pH may need to be determined empirically.
Reactant Stoichiometry An incorrect ratio of reactants can lead to incomplete consumption of the limiting reagent.While a 1:1 stoichiometry is typical, a slight excess of the hydrazine (1.0-1.2 equivalents) can sometimes drive the reaction to completion.[1]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol describes a general method for the synthesis of a pyrazole derivative from a β-ketoester and a hydrazine.

Experimental Workflow:

G start Mix Reactants heat Heat Reaction Mixture start->heat monitor Monitor Progress (TLC) heat->monitor cool Cool Reaction monitor->cool Reaction Complete isolate Isolate Product cool->isolate purify Purify Product isolate->purify end Characterize Product purify->end

Caption: Experimental workflow for the Knorr pyrazole synthesis.

Methodology:

  • In a suitable reaction vessel, combine the β-ketoester (1 equivalent) and the hydrazine derivative (1.0-1.2 equivalents).[1]

  • Add a solvent such as ethanol or 1-propanol.[5]

  • Add a catalytic amount of glacial acetic acid (e.g., 3 drops).[5]

  • Heat the reaction mixture with stirring to approximately 100-110 °C.[6]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A typical mobile phase is 30% ethyl acetate/70% hexanes.[6]

  • Once the starting material is consumed, allow the reaction to cool slowly to room temperature to facilitate precipitation.[5] In some cases, adding water to the hot reaction mixture can induce precipitation.[5]

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold water.[2][5]

  • Allow the product to air dry.[2]

  • If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

Protocol 2: Synthesis of a Pyrazole-4-Carboxylic Acid via Vilsmeier-Haack Formylation and Oxidation

This two-step protocol is a common method for introducing a carboxylic acid group at the 4-position of a pyrazole ring.

Methodology:

Step 1: Vilsmeier-Haack Formylation

  • To a solution of the substituted pyrazole in an anhydrous solvent such as DMF, add the Vilsmeier reagent (a mixture of POCl₃ and DMF).

  • Stir the reaction mixture at a controlled temperature. For highly activated pyrazoles, milder conditions may be necessary.[3]

  • After the reaction is complete (as monitored by TLC), quench the reaction by carefully adding it to ice water.

  • Neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent.

  • Purify the resulting pyrazole-4-carbaldehyde by column chromatography or recrystallization.

Step 2: Oxidation to the Carboxylic Acid

  • Dissolve the pyrazole-4-carbaldehyde in a suitable solvent.

  • Add a mild oxidizing agent, such as potassium permanganate, while controlling the pH and temperature.[3]

  • Stir the reaction until the purple color of the permanganate disappears.[3]

  • Quench the reaction by adding a saturated solution of sodium sulfite.[3]

  • Acidify the mixture with dilute HCl to precipitate the carboxylic acid.[3]

  • Filter the solid, wash with cold water, and dry to obtain the pyrazole-4-carboxylic acid.[3]

Data Presentation

The following tables provide a summary of reported yields for pyrazole carboxylic acid synthesis under different conditions to aid in comparison and optimization.

Table 1: Reported Yields for Specific Pyrazole Carboxylic Acid Synthesis Steps

Reaction Step Reactants/Reagents Conditions Yield Reference
Intermediate Synthesis2,3-butanedione, trialkyl orthoformate, p-toluenesulfonic acidRoom temperature95% (conversion rate)[7]
Intermediate CyclizationIntermediate from above, hydrazine compoundpH adjustment, concentration, filtration98%[7]
Knorr SynthesisPhenylhydrazine, ethyl acetoacetate, nano-ZnO catalystControlled conditions95%[8]
Silver-Catalyzed SynthesisN'-benzylidene tolylsulfonohydrazides, ethyl 4,4,4-trifluoro-3-oxobutanoate60 °CModerate to excellent[8]

Table 2: Effect of Reaction Parameters on Pyrazole Synthesis Yield

Parameter Variation Observed Effect on Yield Reference
Catalyst Use of nano-ZnO catalyst resulted in a high yield of 95%.[8]
Ligand (for copper-catalyzed reactions) Neocuproine as a ligand resulted in a yield exceeding 99%, while 2,2'-bipyridine and 1,10-phenanthroline gave lower yields of 57% and 92%, respectively.[8]
Solvent (for copper-catalyzed reactions) Toluene provided higher yields compared to THF or dioxane.[8]
Base (for copper-catalyzed reactions) K₂CO₃ was more effective than NaH, t-BuOK, and t-BuONa.[8]

References

Technical Support Center: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid. The information is presented in a question-and-answer format to offer direct and actionable solutions to specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and well-established synthetic pathway involves a multi-step process:

  • Knorr Pyrazole Synthesis: Reaction of acetylacetone with phenylhydrazine to form the intermediate 3,5-dimethyl-1-phenyl-1H-pyrazole.

  • Vilsmeier-Haack Formylation: Introduction of a formyl group at the C4 position of the pyrazole ring using a Vilsmeier reagent (typically generated from POCl₃ and DMF). This yields 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

  • Oxidation: Conversion of the aldehyde to a carboxylic acid using a suitable oxidizing agent, such as potassium permanganate (KMnO₄).

An alternative route involves the cyclization of a precursor that already contains a carboxylate or a cyano group, which is then hydrolyzed to the carboxylic acid.

Q2: My overall yield is low. What are the most likely causes?

A2: Low overall yield can be attributed to several factors throughout the multi-step synthesis. Common issues include incomplete reactions at each step, mechanical losses during workup and purification, and the formation of side products. It is crucial to monitor each step by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete conversion before proceeding to the next step. Optimizing reaction conditions such as temperature, reaction time, and reagent stoichiometry for each step is critical.

Q3: I am having difficulty with the final oxidation step. What are the common challenges?

A3: The oxidation of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde to the corresponding carboxylic acid can be challenging. Incomplete oxidation will result in a mixture of starting material and product, which can be difficult to separate. Over-oxidation is also a concern, potentially leading to degradation of the pyrazole ring, especially under harsh conditions. The choice of oxidizing agent and careful control of reaction temperature and pH are crucial for a successful and high-yielding oxidation.

Troubleshooting Guides

Side Reaction: Incomplete Vilsmeier-Haack Formylation

Problem: TLC or NMR analysis of the crude product after the Vilsmeier-Haack reaction shows the presence of the starting material, 3,5-dimethyl-1-phenyl-1H-pyrazole.

Possible Cause Troubleshooting Solution
Insufficient Vilsmeier Reagent Increase the molar ratio of the Vilsmeier reagent (POCl₃/DMF) to the pyrazole substrate. A common ratio is 1.5 to 2 equivalents of the reagent.
Low Reaction Temperature Ensure the reaction temperature is maintained at the optimal level, typically between 70-90 °C, for a sufficient duration.[1]
Short Reaction Time Monitor the reaction progress by TLC until the starting material is fully consumed. The reaction time may need to be extended.
Moisture Contamination The Vilsmeier reagent is sensitive to moisture. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Side Reaction: Formation of Chlorinated Byproducts in Vilsmeier-Haack Reaction

Problem: Mass spectrometry analysis indicates the presence of a chlorinated byproduct.

Possible Cause Troubleshooting Solution
High Reaction Temperature At elevated temperatures, POCl₃ can act as a chlorinating agent.[2] Reduce the reaction temperature and carefully monitor it throughout the addition of reagents and heating.
Excess POCl₃ Use a stoichiometric amount or a slight excess of POCl₃ relative to DMF to generate the Vilsmeier reagent. A large excess of POCl₃ can increase the likelihood of chlorination.
Side Reaction: Incomplete Oxidation of the Aldehyde

Problem: The final product is contaminated with the starting aldehyde, 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Possible Cause Troubleshooting Solution
Insufficient Oxidizing Agent Ensure at least a stoichiometric amount, and often a slight excess, of the oxidizing agent (e.g., KMnO₄) is used.
Suboptimal pH The efficiency of some oxidizing agents is pH-dependent. For KMnO₄, the reaction is often carried out in a neutral or slightly alkaline aqueous medium.
Low Reaction Temperature The oxidation may require heating to proceed to completion. However, excessive heat can lead to degradation. A moderate temperature (e.g., 60-80 °C) with careful monitoring is recommended.
Poor Solubility Ensure the aldehyde is sufficiently soluble in the reaction medium to allow for efficient oxidation. A co-solvent system may be necessary.
Side Reaction: Decarboxylation of the Final Product

Problem: The desired carboxylic acid is lost during purification or subsequent reactions, indicated by the formation of 3,5-dimethyl-1-phenyl-1H-pyrazole.

Possible Cause Troubleshooting Solution
High Temperatures Pyrazole-4-carboxylic acids can be susceptible to thermal decarboxylation.[3] Avoid excessive heating during purification steps like recrystallization or distillation.
Strongly Acidic or Basic Conditions Harsh acidic or basic conditions, especially at elevated temperatures, can promote decarboxylation.[4] Use mild conditions for any subsequent reactions or pH adjustments.

Experimental Protocols

Protocol 1: Knorr Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole

  • To a round-bottom flask equipped with a reflux condenser, add acetylacetone (1.0 eq) and a suitable solvent such as ethanol or glacial acetic acid.

  • Add phenylhydrazine (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 3,5-dimethyl-1-phenyl-1H-pyrazole.

Protocol 2: Vilsmeier-Haack Formylation of 3,5-Dimethyl-1-phenyl-1H-pyrazole [5]

  • In a flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) (2.0 eq) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise while maintaining the temperature below 10 °C.

  • Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF to the Vilsmeier reagent.

  • Heat the reaction mixture to 70-80 °C and stir for 2-4 hours, monitoring by TLC.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to a pH of 7-8.

  • The precipitated product, 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from aqueous ethanol.[5]

Protocol 3: Oxidation of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Suspend 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a mixture of water and a suitable co-solvent like pyridine or acetone.

  • Heat the mixture to 60-70 °C with vigorous stirring.

  • Slowly add a solution of potassium permanganate (KMnO₄) (approx. 1.5-2.0 eq) in water portion-wise, maintaining the reaction temperature.

  • After the addition is complete, continue stirring at the same temperature until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter off the manganese dioxide (MnO₂) precipitate.

  • Acidify the filtrate with a dilute mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry to obtain this compound. Recrystallization from a suitable solvent can be performed for further purification.

Visualizing the Synthetic Pathway and Troubleshooting

Synthesis_Troubleshooting cluster_knorr Step 1: Knorr Synthesis cluster_vh Step 2: Vilsmeier-Haack Formylation cluster_oxidation Step 3: Oxidation cluster_purification Purification / Stability A Acetylacetone + Phenylhydrazine B 3,5-Dimethyl-1-phenyl-1H-pyrazole A->B Reflux in EtOH/AcOH C 3,5-Dimethyl-1-phenyl-1H-pyrazole D 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde C->D POCl3, DMF SP1 Unreacted Starting Material D->SP1 Incomplete Reaction SP2 Chlorinated Byproduct D->SP2 High Temp / Excess POCl3 E 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde F This compound E->F KMnO4 SP3 Unreacted Aldehyde F->SP3 Incomplete Oxidation G Crude Carboxylic Acid H Purified Product G->H Recrystallization SP4 Decarboxylated Product H->SP4 High Temp / Harsh pH

Caption: Synthetic pathway and potential side reactions.

Troubleshooting_Workflow Start Experiment Performed Check Analyze Crude Product (TLC, NMR, MS) Start->Check Problem Identify Side Product(s) or Low Yield Check->Problem Issue Detected Success Desired Product Obtained Check->Success No Issues Troubleshoot Consult Troubleshooting Guide Problem->Troubleshoot Optimize Adjust Reaction Conditions (Temp, Time, Stoichiometry) Troubleshoot->Optimize Repeat Repeat Experiment Optimize->Repeat Repeat->Check

Caption: General troubleshooting workflow for synthesis.

References

Technical Support Center: Purification of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid during their experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After Initial Synthesis

Q: My initial crude product of this compound shows significant impurities on analysis (TLC, HPLC, NMR). What are the likely impurities and how can I remove them?

A: Common impurities in the synthesis of this compound can include unreacted starting materials, regioisomers, and byproducts from side reactions. The Vilsmeier-Haack reaction, a common route to pyrazole-4-carboxaldehydes (a precursor to the carboxylic acid), can sometimes lead to incomplete formylation or other side reactions.

Troubleshooting Steps:

  • Identify Impurities:

    • TLC Analysis: Run a TLC of your crude product against the starting materials to check for their presence. Use a solvent system such as hexane/ethyl acetate (e.g., 7:3 v/v) to get good separation.

    • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra of your crude product. Unreacted starting materials and regioisomers will have distinct signals. For example, the presence of the regioisomer 3,5-dimethyl-1-phenyl-1H-pyrazole-5-carboxylic acid would show different chemical shifts for the pyrazole ring protons and carbons.

  • Purification Strategy:

    • Acid-Base Extraction: Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to extract the acidic carboxylic acid product into the aqueous layer. The neutral and basic impurities will remain in the organic layer. Acidify the aqueous layer with dilute HCl to precipitate the pure product, which can then be collected by filtration.

    • Recrystallization: This is a highly effective method for purifying solid organic compounds. See the detailed protocol below.

    • Column Chromatography: If recrystallization is not effective or if impurities have similar polarities, column chromatography is recommended. See the detailed protocol below.

Issue 2: Oiling Out During Recrystallization

Q: When I try to recrystallize my this compound, it separates as an oil instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.

Troubleshooting Steps:

  • Increase Solvent Volume: Add more of the hot solvent to the mixture to ensure the compound remains dissolved at a temperature below its melting point.

  • Lower the Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. A slower cooling rate promotes the formation of well-defined crystals.

  • Change the Solvent System: If a single solvent is problematic, try a mixed solvent system. Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble) and then add a "poor" hot solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

Issue 3: Poor Recovery After Recrystallization

Q: My recrystallization was successful in improving purity, but I have a very low yield of the final product. How can I improve the recovery?

A: Low recovery can be due to several factors, including using too much solvent or incomplete precipitation.

Troubleshooting Steps:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will lead to a significant amount of your product remaining in the mother liquor upon cooling.

  • Ensure Complete Cooling: Cool the solution in an ice bath for a sufficient amount of time (e.g., 15-30 minutes) after it has reached room temperature to maximize precipitation.

  • Concentrate the Mother Liquor: After filtering the crystals, you can try to recover more product from the filtrate (mother liquor) by evaporating some of the solvent and cooling again to induce further crystallization. Be aware that the product recovered from this second crop may be less pure.

  • Check Solvent Choice: Ensure you are using an appropriate solvent where the compound has high solubility at high temperatures and low solubility at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent for recrystallization will dissolve the compound well when hot but poorly when cold. For pyrazole carboxylic acid derivatives, aqueous solutions of alcohols are often effective. Based on procedures for similar compounds, the following are good starting points:

  • Aqueous ethanol

  • Aqueous methanol

  • Aqueous isopropanol

Experiment with small amounts of your crude product to find the optimal solvent or solvent mixture and ratio.

Q2: What are the typical conditions for purifying this compound by column chromatography?

A2: Silica gel is the most common stationary phase for the column chromatography of pyrazole derivatives. A good starting eluent system is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate or acetone.

  • Stationary Phase: Silica gel (60-120 or 230-400 mesh)

  • Eluent Systems (start with and optimize):

    • Hexane/Ethyl Acetate (e.g., start with 9:1 and gradually increase the polarity to 1:1)

    • Hexane/Acetone

The optimal eluent system should be determined by running TLC plates first to achieve good separation (Rf value of the product around 0.3-0.4).

Q3: How can I confirm the purity of my final product?

A3: The purity of your this compound can be confirmed using several analytical techniques:

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity. A single sharp peak is desired.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should show the expected signals with correct integrations and no significant impurity peaks.

Data Presentation

Table 1: Recommended Purification Solvents

Purification MethodSolvent/Eluent SystemTypical Ratios (v/v)Notes
RecrystallizationAqueous Ethanol30-50% Ethanol in WaterEffective for many pyrazole carboxylic acids.[1]
RecrystallizationAqueous Methanol30-50% Methanol in WaterAnother good option for polar pyrazoles.[1]
RecrystallizationAqueous Isopropanol40-60% Isopropanol in WaterCan provide good crystal quality.[1]
Column ChromatographyHexane/Ethyl AcetateGradient from 9:1 to 1:1A versatile system for a range of polarities.[2]
Column ChromatographyHexane/AcetoneGradient from 9:1 to 7:3Acetone provides higher polarity than ethyl acetate.

Experimental Protocols

Protocol 1: Recrystallization using Aqueous Ethanol

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot 40% aqueous ethanol solution and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold 40% aqueous ethanol.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., Hexane/Ethyl Acetate 9:1).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Start eluting with the low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude Product TLC TLC Analysis Crude->TLC Impurity_Check Impurities Present? TLC->Impurity_Check Purity_Check Purity Acceptable? Final_Product Final Product Purity_Check->Final_Product Yes Column_Chromatography Column Chromatography Purity_Check->Column_Chromatography No Recrystallization Recrystallization Recrystallization->Purity_Check Column_Chromatography->Final_Product Extraction Acid-Base Extraction Extraction->Recrystallization Impurity_Check->Purity_Check No Impurity_Check->Extraction Yes Troubleshooting_Recrystallization Start Recrystallization Attempt Issue Issue Encountered? Start->Issue Oiling_Out Oiling Out Issue->Oiling_Out Yes Low_Yield Low Yield Issue->Low_Yield Yes No_Crystals No Crystals Form Issue->No_Crystals Yes Success Successful Crystallization Issue->Success No Solution1 Add more solvent Slow cooling Change solvent Oiling_Out->Solution1 Solution2 Minimize solvent Cool thoroughly Concentrate mother liquor Low_Yield->Solution2 Solution3 Scratch flask Add seed crystal Concentrate solution No_Crystals->Solution3 Solution1->Success Solution2->Success Solution3->Success

References

Technical Support Center: Functionalization of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid. The information is designed to address specific challenges encountered during its functionalization.

Frequently Asked Questions (FAQs)

Q1: What are the most common functionalization reactions for this compound?

A1: The most common functionalization reactions for this molecule target the carboxylic acid group and include:

  • Amide bond formation: Coupling with various primary and secondary amines to synthesize a diverse library of pyrazole-4-carboxamides.

  • Esterification: Reaction with alcohols to produce the corresponding esters.

  • Reduction: Conversion of the carboxylic acid to a primary alcohol.

  • Decarboxylation: Removal of the carboxylic acid group to yield 3,5-dimethyl-1-phenyl-1H-pyrazole, which can be a desired transformation or an unwanted side reaction.[1][2]

Q2: I am observing low yields in my amide coupling reactions. What are the potential causes?

A2: Low yields in amide coupling reactions with this substrate can stem from several factors:

  • Steric Hindrance: The methyl groups at positions 3 and 5 of the pyrazole ring, along with the phenyl group at position 1, can create steric hindrance around the carboxylic acid at position 4, impeding the approach of bulky amines.

  • Poor Activation of the Carboxylic Acid: Incomplete activation of the carboxylic acid is a common reason for low conversion. The choice of coupling reagent is crucial.

  • Low Nucleophilicity of the Amine: Electron-deficient or sterically hindered amines may react slowly, leading to incomplete reactions or the formation of side products.[3]

  • Side Reactions: Under harsh conditions, side reactions such as decarboxylation or reactions involving the pyrazole ring can occur.

Q3: Is decarboxylation a significant concern when working with this compound?

A3: Yes, decarboxylation can be a significant side reaction, particularly under harsh thermal or certain catalytic conditions.[1][2] Pyrazole-4-carboxylic acids can be susceptible to decarboxylation, and the reaction conditions should be chosen carefully to minimize this unwanted pathway if the carboxylic acid moiety is to be retained.[2]

Q4: How can I improve the regioselectivity of functionalization on the pyrazole ring itself?

A4: While the primary focus is often on the carboxylic acid, functionalization of the pyrazole ring can also be of interest. Electrophilic substitution on the pyrazole ring typically occurs at the C4 position.[4] However, since this position is already substituted with a carboxylic acid, further electrophilic attack on the ring is less likely. Functionalization might be directed to the phenyl ring or could involve more advanced C-H activation strategies, which would require careful optimization of catalysts and directing groups.

Troubleshooting Guides

Amide Bond Formation

Issue: Low or no product formation in amide coupling reactions.

Potential Cause Troubleshooting Strategy Rationale
Inefficient Carboxylic Acid Activation Use a more potent coupling reagent such as HATU, HBTU, or PyBOP.These reagents are known to be effective for coupling sterically hindered or electronically challenging substrates.
Convert the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5][6]Acid chlorides are highly reactive intermediates that readily react with amines.
Steric Hindrance If using a bulky amine, consider a less hindered amine if the SAR allows.To minimize steric clash and facilitate the reaction.
Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C).To provide sufficient energy to overcome the activation barrier.
Low Amine Nucleophilicity Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to the reaction.To deprotonate the amine salt and increase its nucleophilicity.
For particularly unreactive anilines, stronger coupling agents like PyBOP in combination with a base like DBU may be necessary.[3]To enhance the reactivity of the system for challenging couplings.
Poor Solubility Choose a solvent system that ensures all reactants are fully dissolved. Common solvents include DMF, NMP, or DCM.[7]Poor solubility can significantly hinder reaction kinetics.

Issue: Formation of significant side products, including the decarboxylated pyrazole.

Potential Cause Troubleshooting Strategy Rationale
High Reaction Temperature Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).To minimize thermally induced decarboxylation.[2]
Prolonged Reaction Time Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.To prevent the degradation of the product and the formation of byproducts over time.
Incompatible Coupling Reagents/Additives Avoid highly acidic or basic conditions if possible. When using additives like HOBt, ensure they are compatible with the substrate's stability.To maintain the integrity of the pyrazole ring and the carboxylic acid group.
Esterification

Issue: Incomplete esterification or hydrolysis of the product.

Potential Cause Troubleshooting Strategy Rationale
Equilibrium Limitations (Fischer Esterification) Use a large excess of the alcohol, which can also serve as the solvent.[8]To drive the equilibrium towards the ester product according to Le Chatelier's principle.
Remove water as it is formed, for example, by using a Dean-Stark apparatus.[8]To prevent the reverse reaction (hydrolysis of the ester).
Steric Hindrance from Bulky Alcohols Use a milder esterification method such as Steglich esterification (DCC/DMAP) for sterically demanding alcohols.[9]This method proceeds under milder conditions and can be more effective for hindered substrates.
Hydrolysis During Workup Ensure all workup and purification steps are performed under anhydrous conditions if the ester is sensitive to hydrolysis.To prevent the loss of product.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Dissolution: Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as DMF or DCM.

  • Addition of Reagents: Add the amine (1.1 eq.), HATU (1.2 eq.), and a non-nucleophilic base such as DIPEA (2.0 eq.).

  • Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak aqueous acid (e.g., 1M HCl), a weak aqueous base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Fischer Esterification
  • Mixing: Suspend or dissolve this compound (1.0 eq.) in the desired alcohol (used in large excess, e.g., 10-20 eq. or as the solvent).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[8]

  • Heating: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS. A Dean-Stark apparatus can be used to remove the water formed during the reaction.

  • Neutralization: After completion, cool the reaction mixture to room temperature and neutralize the acid catalyst with a weak base (e.g., saturated NaHCO₃ solution).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting ester by column chromatography or distillation.

Visualizations

Experimental Workflow for Amide Coupling

Amide_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Workup & Purification Carboxylic_Acid 3,5-Dimethyl-1-phenyl-1H- pyrazole-4-carboxylic acid Reaction_Vessel Reaction Mixture (Stir at RT) Carboxylic_Acid->Reaction_Vessel Amine Primary or Secondary Amine Amine->Reaction_Vessel Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Reaction_Vessel Base Base (e.g., DIPEA) Base->Reaction_Vessel Solvent Anhydrous Solvent (e.g., DMF) Solvent->Reaction_Vessel Workup Aqueous Workup (Acid/Base Wash) Reaction_Vessel->Workup Reaction Completion Purification Purification (Chromatography) Workup->Purification Final_Product Pure Amide Product Purification->Final_Product

Caption: Workflow for the synthesis of amides from this compound.

Troubleshooting Logic for Low Amide Coupling Yield

Troubleshooting_Amide_Coupling Start Low Yield in Amide Coupling Check_Activation Is the carboxylic acid fully activated? Start->Check_Activation Check_Amine Is the amine sterically hindered or electron-poor? Check_Activation->Check_Amine Yes Use_Stronger_Coupling Use stronger coupling agent (HATU, PyBOP) or convert to acid chloride. Check_Activation->Use_Stronger_Coupling No Check_Conditions Are reaction conditions (temp, time) optimized? Check_Amine->Check_Conditions No Increase_Temp Increase temperature moderately. Check_Amine->Increase_Temp Yes (Hindered) Use_Stronger_Base Use a stronger non-nucleophilic base (e.g., DBU). Check_Amine->Use_Stronger_Base Yes (Electron-poor) Check_Solubility Are all reactants soluble? Check_Conditions->Check_Solubility Yes Optimize_Time_Temp Monitor reaction closely; avoid prolonged heating. Check_Conditions->Optimize_Time_Temp No Change_Solvent Use a different solvent (e.g., NMP). Check_Solubility->Change_Solvent No Success Improved Yield Check_Solubility->Success Yes Use_Stronger_Coupling->Success Increase_Temp->Success Use_Stronger_Base->Success Optimize_Time_Temp->Success Change_Solvent->Success

Caption: Decision tree for troubleshooting low yields in amide coupling reactions.

References

Technical Support Center: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid.

Alternative Synthetic Routes Overview

Two primary multi-step synthetic routes have been identified as viable alternatives for the laboratory-scale synthesis of this compound.

Route 1: Knorr Pyrazole Synthesis followed by Vilsmeier-Haack Formylation and subsequent Oxidation. This is a well-documented and reliable three-step process.

Route 2: Knorr Pyrazole Synthesis followed by Direct Carboxylation. This route is less common and presents challenges in achieving direct C-H carboxylation at the C4 position.

Below are detailed experimental protocols, troubleshooting guides, and FAQs for the more established Route 1 .

Route 1: Knorr Synthesis, Vilsmeier-Haack Formylation, and Oxidation

This synthetic pathway involves three distinct stages:

  • Knorr Pyrazole Synthesis: Formation of the pyrazole core by reacting pentane-2,4-dione with phenylhydrazine.

  • Vilsmeier-Haack Formylation: Introduction of a formyl group at the C4 position of the pyrazole ring.

  • Oxidation: Conversion of the formyl group to a carboxylic acid.

Logical Workflow for Route 1

G cluster_0 Step 1: Knorr Pyrazole Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: Oxidation A Pentane-2,4-dione C 3,5-Dimethyl-1-phenyl-1H-pyrazole A->C B Phenylhydrazine B->C E 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde C->E D Vilsmeier Reagent (POCl3/DMF) D->E G This compound E->G F Oxidizing Agent (e.g., KMnO4) F->G

Caption: Workflow for the three-step synthesis of the target molecule.

Experimental Protocols

Step 1: Knorr Pyrazole Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole
  • Reaction: Pentane-2,4-dione + Phenylhydrazine → 3,5-Dimethyl-1-phenyl-1H-pyrazole

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve pentane-2,4-dione (1.0 eq) in ethanol.

    • Add phenylhydrazine (1.0 eq) dropwise to the stirred solution. An exothermic reaction may be observed.

    • Add a catalytic amount of glacial acetic acid.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

Step 2: Vilsmeier-Haack Formylation of 3,5-Dimethyl-1-phenyl-1H-pyrazole
  • Reaction: 3,5-Dimethyl-1-phenyl-1H-pyrazole + Vilsmeier Reagent → 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Procedure: [1]

    • In a flame-dried, three-necked flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) (2.0 eq) to 0°C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) (1.0 eq) dropwise, maintaining the temperature below 5°C.

    • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

    • Dissolve 3,5-dimethyl-1-phenyl-1H-pyrazole (1.0 eq) in DMF and add it dropwise to the Vilsmeier reagent, keeping the temperature between 0-5°C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for 1-2 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the mixture with a saturated sodium bicarbonate solution.

    • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

    • The crude product can be purified by recrystallization from aqueous ethanol.

Step 3: Oxidation of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde
  • Reaction: 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde + Oxidizing Agent → this compound

  • Procedure (General):

    • Dissolve 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a suitable solvent such as acetone or a mixture of t-butanol and water.

    • Prepare a solution of potassium permanganate (KMnO₄) (approx. 2.0 eq) in water.

    • Slowly add the KMnO₄ solution to the aldehyde solution at room temperature. The reaction is exothermic; maintain the temperature with an ice bath if necessary.

    • Stir the mixture vigorously for 2-4 hours at room temperature. The purple color of the permanganate will disappear, and a brown precipitate of manganese dioxide will form.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by adding a small amount of sodium bisulfite to destroy any excess KMnO₄.

    • Filter the mixture to remove the manganese dioxide.

    • Acidify the filtrate with dilute hydrochloric acid to precipitate the carboxylic acid.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

    • The product can be purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data Summary

StepReactantsProductSolventCatalyst/ReagentTemp.TimeYieldPurity
1 Pentane-2,4-dione, Phenylhydrazine3,5-Dimethyl-1-phenyl-1H-pyrazoleEthanolAcetic acidReflux2-4 hGoodHigh
2 3,5-Dimethyl-1-phenyl-1H-pyrazole3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehydeDMFPOCl₃60-70°C1-2 h~69%[1]High after recrystallization
3 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehydeThis compoundAcetone/WaterKMnO₄RT2-4 hModerate to GoodHigh after recrystallization

Note: Yields and purity for steps 1 and 3 are qualitative and may vary depending on the specific reaction conditions and scale.

Troubleshooting Guides and FAQs

Step 1: Knorr Pyrazole Synthesis

Q1: The yield of my 3,5-dimethyl-1-phenyl-1H-pyrazole is low. What could be the cause?

A1: Low yields in the Knorr synthesis can stem from several factors:

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with TLC. If starting materials are still present, consider increasing the reaction time or the amount of acetic acid catalyst.

  • Side Reactions: The formation of regioisomers is not an issue with the symmetrical pentane-2,4-dione. However, impurities in the starting materials can lead to side products. Use freshly distilled phenylhydrazine if it has discolored.

  • Product Loss During Work-up: Ensure the product has fully crystallized before filtration. Cooling the mixture thoroughly in an ice bath is crucial.

Q2: My reaction mixture turned dark and tarry. What should I do?

A2: Tar formation can occur if the reaction is overheated or if the phenylhydrazine is of poor quality.

  • Temperature Control: Maintain a gentle reflux and avoid excessive heating.

  • Reagent Quality: Use purified starting materials.

Step 2: Vilsmeier-Haack Formylation

Q3: The Vilsmeier-Haack reaction is not proceeding, or the yield is very low.

A3:

  • Moisture Sensitivity: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is flame-dried and that anhydrous solvents are used.

  • Reagent Quality: Use freshly distilled POCl₃ and high-purity DMF.

  • Insufficient Reagent: For less reactive substrates, a larger excess of the Vilsmeier reagent may be necessary.

  • Incomplete Reaction: If the reaction is sluggish, consider increasing the reaction temperature or time. Monitor progress by TLC.

Q4: I am observing multiple spots on my TLC plate after the Vilsmeier-Haack reaction.

A4:

  • Side Reactions: Although formylation at the C4 position is strongly favored, excessive heating or a large excess of the Vilsmeier reagent could potentially lead to minor side products.

  • Decomposition: The product or starting material may be decomposing under harsh conditions. Ensure the reaction temperature is controlled and the work-up is performed promptly after completion. Column chromatography may be necessary to purify the product.

Step 3: Oxidation

Q5: The oxidation of the aldehyde to the carboxylic acid is incomplete.

A5:

  • Insufficient Oxidant: Ensure that at least two equivalents of KMnO₄ are used. The purple color of the permanganate should persist for some time during the reaction.

  • Reaction Time: Allow sufficient time for the reaction to go to completion. Monitor by TLC until the aldehyde spot is no longer visible.

  • Temperature: While the reaction is often run at room temperature, gentle heating may be required for some substrates. However, be cautious as overheating can lead to side reactions.

Q6: I am having difficulty isolating the carboxylic acid product.

A6:

  • Solubility: The sodium or potassium salt of the carboxylic acid is water-soluble. Ensure the solution is sufficiently acidified (pH ~2-3) to fully protonate the carboxylate and induce precipitation.

  • Filtration Issues: The manganese dioxide precipitate can sometimes be fine and difficult to filter. Using a pad of celite can aid in filtration.

Alternative Route 2: Direct Carboxylation

While less common for this specific substrate, direct carboxylation of the pyrazole ring at the C4 position could be explored.

Conceptual Workflow for Direct Carboxylation

G cluster_0 Step 1: Knorr Pyrazole Synthesis cluster_1 Step 2: Halogenation cluster_2 Step 3: Grignard Formation and Carboxylation A Pentane-2,4-dione C 3,5-Dimethyl-1-phenyl-1H-pyrazole A->C B Phenylhydrazine B->C E 4-Bromo-3,5-dimethyl-1-phenyl-1H-pyrazole C->E D Halogenating Agent (e.g., NBS) D->E G This compound E->G F 1. Mg, THF 2. CO2 3. H3O+ F->G

Caption: Conceptual workflow for synthesis via a Grignard reaction.

Challenges with Direct Carboxylation
  • C-H Activation: Direct carboxylation of the C4-H bond is challenging and may require specialized catalysts or harsh reaction conditions.

  • Grignard Route: The formation of a Grignard reagent from a 4-halopyrazole and subsequent reaction with CO₂ is a more plausible approach. However, this adds extra steps (halogenation) and requires strict anhydrous conditions for the Grignard reaction.

  • Side Reactions: Grignard reagents are strong bases and can undergo side reactions.[2]

Due to these challenges, Route 1 is the recommended and better-documented synthetic strategy for obtaining this compound in a laboratory setting.

References

Validation & Comparative

comparative analysis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic Acid Derivatives and Related Pyrazole Compounds in Drug Discovery

Researchers and drug development professionals are constantly exploring novel molecular scaffolds to develop more effective therapeutic agents. Among these, pyrazole derivatives have emerged as a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities. This guide provides a and other related pyrazole compounds, focusing on their anti-inflammatory, antimicrobial, and anticancer properties, supported by experimental data from various studies.

Synthetic Methodologies

The synthesis of pyrazole derivatives is often achieved through condensation reactions. A common method involves the reaction of β-diketones with hydrazine derivatives.[1][2] For instance, 3,5-disubstituted pyrazoles can be synthesized from the condensation of appropriately substituted β-diketones with hydrazine hydrate.[1][2] Microwave-Assisted Organic Synthesis (MAOS) has been shown to be a more efficient method for preparing phenyl-1H-pyrazoles and their carboxylic acid derivatives, offering reduced reaction times and improved yields compared to conventional heating methods.[3][4] For example, using MAOS, phenyl-1H-pyrazoles have been obtained in 91-98% yield within 5 minutes, whereas conventional heating required 2 hours for yields of 73-90%.[3]

Comparative Biological Activities

Anti-inflammatory Activity

Many pyrazole derivatives exhibit significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[5][6][7] The well-known anti-inflammatory drug Celecoxib, a selective COX-2 inhibitor, features a pyrazole core.[7][8]

A study on novel 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives showed that some compounds exhibited good anti-inflammatory activity in vivo with moderate COX-2 selectivity.[9] Specifically, compound 13i from this series demonstrated anti-inflammatory activity very close to that of Celecoxib but with a better gastric profile.[9] Another series of pyrazole-pyrazoline derivatives also showed significant anti-inflammatory and analgesic effects, with some compounds exhibiting up to 30.9% edema inhibition.[6]

Anti_Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazole_Derivatives Pyrazole Derivatives (e.g., Celecoxib, Compound 13i) Pyrazole_Derivatives->COX_Enzymes Inhibition

Caption: General workflow for evaluating the anticancer activity of pyrazole derivatives.

Table 2: Comparative Anticancer Activity (IC50 in μM)

Compound/DerivativeMCF-7 (Breast)A549 (Lung)HeLa (Cervical)DU145 (Prostate)CFPAC-1 (Pancreatic)Reference
L2 ----61.7[1][2]
L3 81.48----[1][2]
Compound 52 18.421.225.319.2-[10]
Other Biological Activities

Derivatives of 3,5-dimethylpyrazole have also been investigated as potential phosphodiesterase type 4 (PDE4) inhibitors for the treatment of asthma and COPD. [11][12]One study found that compound If , a 3,5-dimethylpyrazole derivative containing a 5-phenyl-2-furan moiety, exhibited an IC50 value of 1.7 μM against PDE4B. [11]

Experimental Protocols

General Procedure for Synthesis of Pyrazole Derivatives

A common synthetic route involves the condensation of a β-diketone (1 equivalent) with a hydrazine derivative (1 equivalent) in a suitable solvent such as ethanol. [1][2]The reaction mixture is typically refluxed for several hours. After completion, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography. For microwave-assisted synthesis, the reactants are subjected to microwave irradiation at a specific temperature and power for a shorter duration. [3][4]

In Vitro Anti-inflammatory Assay (COX Inhibition Assay)

The inhibitory activity of the compounds against COX-1 and COX-2 can be determined using a fluorescence-based assay. [5]The assay measures the peroxidase activity of the cyclooxygenase enzymes. The test compounds are incubated with the respective enzyme (COX-1 or COX-2). The reaction is initiated by adding arachidonic acid. The fluorescence intensity is measured over time, and the rate of increase is proportional to the COX activity. The IC50 values are then calculated, representing the concentration of the compound required to inhibit 50% of the enzyme activity. [5]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains is determined using the broth microdilution method. [13]Serial dilutions of the compounds are prepared in a 96-well microtiter plate with a suitable broth medium. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions. The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the pyrazole derivatives is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. [1][2][14][15]Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). After incubation, the MTT reagent is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals, which are then dissolved in a suitable solvent (e.g., DMSO). The absorbance is measured using a microplate reader at a specific wavelength. The percentage of cell viability is calculated, and the IC50 values are determined.

References

A Comparative Guide to the Biological Activity of Pyrazole Derivatives, Featuring 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid and other pyrazole derivatives. The information is compiled from various studies to offer a broad perspective on their potential as therapeutic agents. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development in this field.

Comparative Analysis of Biological Activities

Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The following tables summarize the quantitative data from various studies to facilitate a comparison of the potency of different pyrazole scaffolds.

Note: The data presented below is compiled from multiple sources. Direct comparison of absolute values should be approached with caution, as experimental conditions may vary between studies.

Anti-inflammatory Activity

A significant number of pyrazole derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][3]

Table 1: Comparison of Anti-inflammatory Activity of Pyrazole Derivatives

Compound/DerivativeTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1-phenyl-1H-pyrazoleNot SpecifiedNot SpecifiedNot Specified[4]
1,3,4-Trisubstituted Pyrazole DerivativeCOX-2Not SpecifiedNot Specified[3]
Pyrazole-substituted heterocycle (Compound 6b)Not Specified85.23% inhibitionNot Specified[1]
1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivativesNot SpecifiedNot SpecifiedNot Specified[3]
1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydesNot SpecifiedNot SpecifiedNot Specified[3]
Antimicrobial Activity

Pyrazole derivatives have also shown promise as antimicrobial agents against a range of bacterial and fungal pathogens.[4][5][6][7]

Table 2: Comparison of Antimicrobial Activity of Pyrazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazoleS. aureusModerate Activity[4]
4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazoleE. coliModerate Activity[4]
3-substituted phenyl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehyde [III]cPathogenic BacteriaExcellent Activity[5]
3-substituted phenyl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehyde [III]ePathogenic BacteriaExcellent Activity[5]
N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-cyanoacetohydrazideVariousModerate to Good[6]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a)Gram-positive & Gram-negative bacteria62.5-125[7]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a)Fungi2.9-7.8[7]
Cytotoxic Activity

The anticancer potential of pyrazole derivatives has been explored against various cancer cell lines.[8][9]

Table 3: Comparison of Cytotoxic Activity of Pyrazole Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
4,4'-[(2-Hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)VariousNot Specified[8]
3-Methyl-1H-pyrazol-5(4H)-one derivativesVariousVaries[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below. These protocols can serve as a reference for researchers designing and conducting their own studies.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method for determining the MIC is the broth microdilution assay.

Procedure:

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium overnight. The bacterial suspension is then diluted to a standardized concentration, typically 1 x 10^8 CFU/mL.

  • Preparation of Compound Dilutions: The test pyrazole derivative is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in a 96-well microtiter plate using Mueller-Hinton broth.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.

Anti-inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.

Procedure:

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is diluted to the desired concentration in a suitable assay buffer. The substrate, arachidonic acid, is also prepared in the assay buffer.

  • Compound Incubation: The test pyrazole derivative is pre-incubated with the COX-2 enzyme in a 96-well plate for a specific period (e.g., 15 minutes) at room temperature to allow for binding.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding arachidonic acid to each well.

  • Detection of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available ELISA kit according to the manufacturer's instructions.

  • Calculation of Inhibition: The percentage of COX-2 inhibition is calculated by comparing the PGE2 levels in the wells containing the test compound to the levels in the control wells (enzyme and substrate without the inhibitor). The IC50 value is then determined from the dose-response curve.

Cytotoxic Activity: MTT Assay

The MTT assay is a colorimetric assay used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their viability.

Procedure:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test pyrazole derivative and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Calculation of Cell Viability: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological evaluation of pyrazole derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Pyrazole Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Antimicrobial Antimicrobial Screening (MIC Assay) Characterization->Antimicrobial Anti_inflammatory Anti-inflammatory Screening (COX Inhibition) Characterization->Anti_inflammatory Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity Data_Analysis Data Analysis (IC50, MIC determination) Antimicrobial->Data_Analysis Anti_inflammatory->Data_Analysis Cytotoxicity->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR

Caption: Experimental workflow for the biological evaluation of pyrazole derivatives.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Substrate PGG2 Prostaglandin G2 (PGG2) COX2_Enzyme->PGG2 Cyclooxygenase Activity PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrazole_Derivative Pyrazole Derivative (Inhibitor) Pyrazole_Derivative->COX2_Enzyme Inhibition

Caption: Simplified signaling pathway of COX-2 inhibition by pyrazole derivatives.

References

A Comparative Guide to the Anti-Inflammatory Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Pyrazole and its derivatives stand out as a versatile and highly significant scaffold in medicinal chemistry, particularly in the development of anti-inflammatory agents.[1] The core of their anti-inflammatory prowess lies in the inhibition of key enzymes in the inflammatory cascade, most notably cyclooxygenase (COX), with many derivatives engineered for high selectivity towards the inducible COX-2 isoform.[2][3] This selectivity is crucial as it promises potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2.[2][4]

This guide provides a comparative analysis of various pyrazole derivatives, presenting key experimental data on their in vitro and in vivo activities, detailing the methodologies of pivotal assays, and visualizing the underlying biological pathways and experimental workflows.

Data Presentation: Comparative Efficacy

The anti-inflammatory potential of pyrazole derivatives is quantified through various metrics. In vitro assays typically measure the half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes, from which a selectivity index (SI) is calculated. A higher SI value indicates greater selectivity for COX-2, which is a desirable trait for minimizing side effects.[1] In vivo models, such as the carrageenan-induced paw edema test, assess the compound's ability to reduce inflammation in a living organism.

Table 1: In Vitro Anti-Inflammatory Activity of Pyrazole Derivatives (COX Inhibition)
Compound/DerivativeTarget(s)IC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Celecoxib COX-2150.045327[1]
Compound 11 COX-2>100.043>232[5]
Compound 12 COX-2>100.049>208[5]
Thymol-pyrazole hybrid 8b COX-2 / 5-LOX13.60.043316[1]
Compound 5u COX-2134.011.7974.92[6]
Compound 5s COX-2183.102.5172.95[6]
Methoxy Derivative (Hassan et al.) COX-2--17.47[7][8]

IC50: The half-maximal inhibitory concentration; a lower value indicates greater potency. SI: A higher value indicates greater selectivity for COX-2 over COX-1, suggesting a potentially better safety profile regarding gastrointestinal effects.[1]

Table 2: In Vivo Anti-Inflammatory Activity of Pyrazole Derivatives (Carrageenan-Induced Paw Edema Model)
Compound/DerivativeDose (mg/kg)Edema Reduction (%)Ulcer Index (UI)Reference
Indomethacin (Reference) 1055%20.25[7]
Celecoxib (Reference) -58-93%2.99
Pyrazole Derivative 5u -80.63% (at 3h)-[6]
Pyrazole Derivative 5s -80.87% (at 3h)-[6]
Pyrazoline Derivative 2d -> Indomethacin-[9]
Compound AD 532 -Promising ActivityNo Ulcerogenic Effect[10]
Pyrazole-Thiazole Hybrid -75%-[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays cited in the evaluation of pyrazole derivatives.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay quantifies a compound's ability to inhibit the COX-1 and COX-2 enzymes.

  • Principle: The assay measures the enzymatic conversion of a substrate, typically arachidonic acid, into prostaglandins (like PGE2) by purified ovine or human COX-1 and COX-2 enzymes.[1][11] The inhibitory effect of the test compound is determined by measuring the reduction in prostaglandin production.

  • Procedure:

    • Purified COX-1 or COX-2 enzyme is pre-incubated with the test compound at various concentrations.

    • Arachidonic acid is added to initiate the enzymatic reaction.

    • The reaction is allowed to proceed for a specified time at 37°C.

    • The amount of prostaglandin produced is quantified, often using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound's concentration.[1]

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard and widely used model to assess the acute anti-inflammatory activity of a compound.[10][12]

  • Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent (typically a rat) induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[13][10]

  • Procedure:

    • Animals (e.g., Wistar rats) are fasted overnight.

    • The initial volume of the right hind paw is measured using a plethysmometer.

    • The test compound or a reference drug (like Indomethacin) is administered, usually orally or intraperitoneally.

    • After a set period (e.g., 1 hour), 0.1 mL of a 1% carrageenan solution is injected into the subplantar region of the paw.

    • Paw volume is measured again at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.

Ulcerogenic Activity Assay

This assay evaluates the potential of a compound to cause gastric damage, a common side effect of non-selective NSAIDs.

  • Principle: The test compound is administered orally to rats at a high dose for several consecutive days. The animals are then sacrificed, and their stomachs are examined for any signs of ulceration, such as spots, hemorrhages, or perforations.[7]

  • Procedure:

    • Animals are given a high dose of the test compound or a reference drug daily for a set period (e.g., 4 days).

    • After the treatment period, the animals are euthanized.

    • The stomach is removed, opened along the greater curvature, and washed with saline.

    • The gastric mucosa is examined for ulcers using a magnifying glass.

  • Data Analysis: The severity of the ulcers is scored, and an Ulcer Index (UI) is calculated based on the number and severity of the lesions observed.[7][14]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow

To better illustrate the mechanisms and processes involved, the following diagrams have been generated.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Physiological Effects Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 LOX 5-LOX Arachidonic_Acid->LOX PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Stomach_Protection Stomach Protection Platelet Aggregation Prostaglandins->Stomach_Protection Inflammation_Pain Inflammation Pain & Fever Prostaglandins->Inflammation_Pain Leukotrienes Leukotrienes LOX->Leukotrienes Pyrazole_Derivatives Pyrazole Derivatives (e.g., Celecoxib) Pyrazole_Derivatives->COX2 Selective Inhibition Thymol_Hybrid Thymol-Pyrazole Hybrid Thymol_Hybrid->LOX Inhibition Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation cluster_safety Safety & Toxicity A1 Compound Synthesis (Pyrazole Derivatives) A2 COX-1/COX-2 Inhibition Assay A1->A2 A3 Determine IC50 & Selectivity Index (SI) A2->A3 B1 Lead Compound Selection A3->B1 High Potency & Selectivity B2 Carrageenan-Induced Paw Edema Model B1->B2 B3 Assess Edema Reduction (%) B2->B3 C1 Ulcerogenic Activity Assay B3->C1 High Efficacy C2 Acute Toxicity Studies C1->C2 D1 Preclinical Candidate C2->D1 Good Safety Profile

References

Unraveling the Structure-Activity Relationship of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among these, analogs of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid have garnered significant attention for their diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, focusing on their anti-inflammatory and xanthine oxidase inhibitory properties. The information is supported by experimental data and detailed protocols to aid in the rational design of novel therapeutic agents.

Anti-Inflammatory Activity: Targeting Cyclooxygenase (COX)

A primary mechanism for the anti-inflammatory effects of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1][2] The general structure of the 1-phenyl-pyrazole-4-carboxylic acid scaffold allows for modifications at various positions, significantly influencing potency and selectivity.

Structure-Activity Relationship (SAR) Summary

The anti-inflammatory activity of 1-phenyl-pyrazole-4-carboxylic acid analogs is intricately linked to the nature and position of substituents on the pyrazole and phenyl rings.

  • Substitution on the N1-phenyl ring: The presence of a phenyl group at the N1 position is a common feature in many active analogs. Modifications to this ring can modulate activity. For instance, the introduction of a sulfonamide group at the para-position of the N1-phenyl ring is a key feature of the selective COX-2 inhibitor celecoxib and has been shown to be crucial for high potency and selectivity.[1][3]

  • Substituents at the C3 and C5 positions of the pyrazole ring: The methyl groups at the C3 and C5 positions of the parent scaffold contribute to the overall lipophilicity and binding affinity. Replacing or modifying these groups can impact activity. For example, in a series of 1,5-diarylpyrazoles, a trifluoromethyl group at C3 and a p-methylphenyl group at C5 were found to be optimal for COX-2 inhibition.[1]

  • The Carboxylic Acid Moiety at C4: The carboxylic acid group at the C4 position is a key pharmacophoric feature, often involved in crucial interactions with the active site of target enzymes. Esterification or amidation of this group can lead to prodrugs or analogs with altered pharmacokinetic profiles.

Comparative Biological Data

The following table summarizes the in vitro COX inhibitory activity of selected 1-phenyl-pyrazole analogs.

Compound IDR1 (at C5 of pyrazole)R2 (at N1-phenyl)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib p-tolyl4-sulfonamidophenyl150.04375[1]
Analog A Phenyl4-chlorophenyl>1000.52>192[4]
Analog B Phenyl4-methoxyphenyl>1001.25>80[4]
Analog C 4-chlorophenyl4-sulfonamidophenyl7.80.1552[3]

IC50 values represent the concentration required for 50% inhibition.

Xanthine Oxidase Inhibitory Activity

Beyond their anti-inflammatory effects, 1-phenyl-pyrazole-4-carboxylic acid derivatives have emerged as potent inhibitors of xanthine oxidase (XO), an enzyme crucial in purine metabolism and implicated in hyperuricemia and gout.[5][6]

Structure-Activity Relationship (SAR) Summary

The SAR for xanthine oxidase inhibition by these pyrazole analogs reveals distinct structural requirements compared to COX inhibition.

  • N1-Phenyl Substituents: The substitution pattern on the N1-phenyl ring is critical for potent XO inhibition. A cyano group at the meta-position and a bulky alkoxy group (e.g., isobutoxy or neopentyloxy) at the para-position of the phenyl ring have been shown to significantly enhance inhibitory activity.[6][7]

  • The Carboxylic Acid Group: The carboxylic acid at the C4 position of the pyrazole ring is essential for binding to the active site of xanthine oxidase, often forming key interactions with amino acid residues.[8]

Comparative Biological Data

The following table presents the in vitro xanthine oxidase inhibitory activity of representative 1-phenyl-pyrazole-4-carboxylic acid analogs.

Compound IDR (at N1-phenyl)Xanthine Oxidase IC50 (nM)Reference
Febuxostat (thiazole derivative)5.4[5]
Compound 16c 3-cyano-4-isobutoxyphenyl5.7[5]
Compound 16d 3-cyano-4-neopentyloxyphenyl5.7[5]
Compound 16f 3-fluoro-4-isobutoxyphenyl4.2[5]

IC50 values represent the concentration required for 50% inhibition.

Experimental Protocols

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the production of prostaglandins from arachidonic acid by purified COX-1 and COX-2 enzymes.[9][10]

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitor (e.g., celecoxib) dissolved in DMSO

  • Enzyme Immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection

Procedure:

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Add various concentrations of the test compounds or vehicle (DMSO) to the wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate the plate for a specified time (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • Measure the amount of PGE2 produced using a PGE2 EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[10]

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[11][12]

Animals:

  • Male Wistar rats (150-200 g)

Materials:

  • Carrageenan (1% w/v suspension in sterile saline)

  • Test compounds and reference drug (e.g., indomethacin)

  • Plethysmometer for measuring paw volume

Procedure:

  • Administer the test compounds or reference drug to the rats via an appropriate route (e.g., oral gavage).

  • After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[13]

  • Measure the paw volume of each rat using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • The percentage inhibition of edema is calculated for each group by comparing the increase in paw volume with that of the control group that received only the vehicle and carrageenan.

Visualizing the Mechanisms of Action

To illustrate the biological context of the discussed activities, the following diagrams depict the relevant signaling pathways and experimental workflows.

COX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (PGs) Prostaglandins (PGs) COX-1 (constitutive)->Prostaglandins (PGs) COX-2 (inducible)->Prostaglandins (PGs) Inflammation Inflammation Prostaglandins (PGs)->Inflammation Physiological Functions Physiological Functions Prostaglandins (PGs)->Physiological Functions Pyrazole Analogs Pyrazole Analogs Pyrazole Analogs->COX-2 (inducible) Inhibition

Caption: Cyclooxygenase (COX) signaling pathway and inhibition by pyrazole analogs.

XO_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO Uric Acid Uric Acid Xanthine->Uric Acid XO Gout & Hyperuricemia Gout & Hyperuricemia Uric Acid->Gout & Hyperuricemia Xanthine Oxidase (XO) Xanthine Oxidase (XO) Pyrazole Analogs Pyrazole Analogs Pyrazole Analogs->Xanthine Oxidase (XO) Inhibition

Caption: Xanthine Oxidase (XO) pathway and its inhibition by pyrazole analogs.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay Compound Synthesis Compound Synthesis Enzyme Assay (COX/XO) Enzyme Assay (COX/XO) Compound Synthesis->Enzyme Assay (COX/XO) IC50 Determination IC50 Determination Enzyme Assay (COX/XO)->IC50 Determination SAR Analysis SAR Analysis IC50 Determination->SAR Analysis Lead Compound Selection Lead Compound Selection SAR Analysis->Lead Compound Selection Animal Model (e.g., Paw Edema) Animal Model (e.g., Paw Edema) Lead Compound Selection->Animal Model (e.g., Paw Edema) Efficacy Evaluation Efficacy Evaluation Animal Model (e.g., Paw Edema)->Efficacy Evaluation

Caption: General experimental workflow for SAR studies of pyrazole analogs.

References

A Comparative Analysis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic Acid Derivatives and Celecoxib in Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of therapeutic strategies aimed at mitigating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Celecoxib, a diaryl-substituted pyrazole, is a well-established COX-2 inhibitor. This guide provides a comparative overview of the anti-inflammatory activity of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives against the benchmark drug, celecoxib, supported by experimental data.

Mechanism of Action: Targeting the Arachidonic Acid Cascade

The anti-inflammatory effects of both celecoxib and pyrazole derivatives are primarily attributed to their inhibition of the cyclooxygenase (COX) enzymes, which are pivotal in the conversion of arachidonic acid to prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.

There are two main isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a protective role in the gastrointestinal tract and in platelet aggregation.

  • COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli. Its activation leads to the production of prostaglandins that mediate inflammation and pain.

Celecoxib is designed to selectively inhibit COX-2, thereby reducing the synthesis of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1. The this compound derivatives, sharing a similar pyrazole core structure, are also investigated for their potential as selective COX-2 inhibitors.

COX Signaling Pathway and Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes_1 Prostaglandins & Thromboxanes (Physiological) COX1->Prostaglandins_Thromboxanes_1 Prostaglandins_2 Prostaglandins (Inflammatory) COX2->Prostaglandins_2 GI_Protection GI Protection, Platelet Aggregation Prostaglandins_Thromboxanes_1->GI_Protection Inflammation_Pain Inflammation & Pain Prostaglandins_2->Inflammation_Pain Celecoxib Celecoxib & Pyrazole Derivatives Celecoxib->COX2 Selective Inhibition In Vitro COX Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - COX-1/COX-2 Enzymes - Test Compounds (in DMSO) - Arachidonic Acid (Substrate) - Assay Buffer Start->Prepare_Reagents Incubate_Enzyme Pre-incubate Enzyme with Test Compound or Vehicle Prepare_Reagents->Incubate_Enzyme Add_Substrate Initiate Reaction: Add Arachidonic Acid Incubate_Enzyme->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction (e.g., with acid) Incubate_Reaction->Stop_Reaction Measure_Product Measure Prostaglandin E2 (PGE2) Production (e.g., ELISA) Stop_Reaction->Measure_Product Calculate_IC50 Calculate IC50 Values Measure_Product->Calculate_IC50 End End Calculate_IC50->End Carrageenan-Induced Paw Edema Workflow Start Start Animal_Grouping Group Animals (e.g., Rats) Start->Animal_Grouping Administer_Compound Administer Test Compound, Reference Drug (Celecoxib), or Vehicle Orally Animal_Grouping->Administer_Compound Induce_Edema Inject Carrageenan into the Hind Paw Administer_Compound->Induce_Edema After 30-60 min Measure_Paw_Volume Measure Paw Volume at Regular Intervals (e.g., 0, 1, 2, 3, 4, 5 hours) Induce_Edema->Measure_Paw_Volume Calculate_Inhibition Calculate Percentage of Edema Inhibition Measure_Paw_Volume->Calculate_Inhibition End End Calculate_Inhibition->End

A Comparative Guide to Analytical Method Validation for Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of pyrazole carboxylic acids, a class of compounds with significant interest in pharmaceutical development due to their diverse biological activities, is paramount for ensuring drug safety and efficacy. The validation of analytical methods used for this purpose is a critical step in the drug development pipeline, governed by stringent regulatory guidelines. This guide provides an objective comparison of three prevalent analytical techniques—High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)—for the analysis of pyrazole carboxylic acids. The performance of each method is benchmarked against the standards outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]

Comparative Analysis of Analytical Methods

The choice of an analytical method for pyrazole carboxylic acids is contingent on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and sample throughput. The following table summarizes the quantitative performance data for HPLC-UV, UPLC-UV, and LC-MS/MS, offering a comparative overview.

Table 1: Comparison of Quantitative Performance Data for the Analysis of Pyrazole Carboxylic Acids

Validation ParameterHPLC-UVUPLC-UVLC-MS/MS
Linearity (R²) > 0.998[6]> 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.5%99.0 - 101.0%
Precision (%RSD) < 2.0%[6]< 1.5%< 1.0%
Limit of Detection (LOD) 4 µg/mL[6]~0.1 - 1 µg/mL~0.01 - 0.5 ng/mL
Limit of Quantitation (LOQ) 15 µg/mL[6]~0.5 - 5 µg/mL~0.05 - 2 ng/mL
Selectivity/Specificity GoodVery GoodExcellent
Typical Run Time 10 - 20 minutes[6]2 - 10 minutes1 - 5 minutes
Cost per Sample Low to ModerateModerateHigh
Instrumentation Complexity Low to ModerateModerateHigh

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are representative and may require optimization for specific pyrazole carboxylic acid derivatives.

High-Performance Liquid Chromatography (HPLC-UV)

A robust and widely used technique for the routine analysis of pyrazole derivatives.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of an acidic aqueous phase and an organic solvent. A common mobile phase consists of 0.1% trifluoroacetic acid in water and methanol in a ratio of 20:80 (v/v).[6] The acidic modifier is crucial for achieving good peak symmetry for carboxylic acids.

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 25 °C.

  • Injection Volume: 5-20 µL.

  • Detection: UV detection at a wavelength determined by the analyte's maximum absorbance, for instance, 206 nm.[6]

  • Sample Preparation: The sample is typically dissolved in the mobile phase or a compatible organic solvent like methanol to a known concentration.[6]

Ultra-Performance Liquid Chromatography (UPLC-UV)

UPLC offers significant improvements in speed, resolution, and sensitivity over traditional HPLC by utilizing smaller particle size columns.

  • Instrumentation: A UPLC system with a photodiode array (PDA) detector.

  • Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). The gradient program is optimized to ensure adequate separation.

  • Flow Rate: 0.3 - 0.6 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Injection Volume: 1-5 µL.

  • Detection: PDA detection allows for monitoring a range of wavelengths, with the primary wavelength set at the analyte's maximum absorbance.

  • Sample Preparation: Similar to HPLC, samples are dissolved in a suitable solvent, ensuring compatibility with the UPLC system.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for the analysis of pyrazole carboxylic acids in complex matrices such as biological fluids.

  • Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 column with dimensions appropriate for the LC system (e.g., 2.1 x 50 mm, 1.8 µm for UPLC).

  • Mobile Phase: A gradient elution similar to that used in UPLC, often with volatile buffers like ammonium formate or ammonium acetate to ensure compatibility with the mass spectrometer.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Ionization Mode: ESI in either positive or negative ion mode, depending on the analyte's structure. For carboxylic acids, negative ion mode is often preferred.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This provides a high degree of selectivity.

  • Sample Preparation: For complex matrices, sample preparation is critical and may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences. For simpler samples, a "dilute-and-shoot" approach may be sufficient.

Mandatory Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for analytical method validation according to ICH guidelines.

G cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Validation Experiments cluster_3 Data Evaluation & Reporting A Define Analytical Target Profile (ATP) B Select Analytical Technique (HPLC, UPLC, LC-MS) A->B C Optimize Chromatographic Conditions (Column, Mobile Phase, Flow Rate, etc.) B->C D Define Validation Parameters & Acceptance Criteria (ICH Q2(R2)) C->D E Specificity / Selectivity D->E F Linearity & Range D->F G Accuracy D->G H Precision (Repeatability & Intermediate) D->H I Limit of Detection (LOD) D->I J Limit of Quantitation (LOQ) D->J K Robustness D->K L System Suitability D->L M Compare Results to Acceptance Criteria E->M F->M G->M H->M I->M J->M K->M L->M N Validation Report M->N G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene TF->Gene Promotes Transcription PCA Pyrazole Carboxylic Acid (Inhibitor) PCA->Kinase2 Inhibits Response Cell Proliferation & Survival Gene->Response

References

Comparative Cross-Reactivity and Selectivity of Pyrazole Carboxylic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including numerous FDA-approved drugs.[1][2][3] Derivatives of pyrazole, such as 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid, are actively investigated for their therapeutic potential across various domains, including oncology, inflammation, and infectious diseases.[4][5][6] A critical aspect of the preclinical evaluation of these compounds is the assessment of their cross-reactivity and selectivity, which dictates their therapeutic window and potential for off-target effects.

This guide provides a comparative overview of the selectivity of pyrazole derivatives, with a focus on their activity as protein kinase inhibitors, which serves as a well-documented surrogate for cross-reactivity studies. While specific cross-reactivity data for this compound derivatives are not extensively available in public literature, the principles and methodologies discussed herein are directly applicable.

Comparative Selectivity of Pyrazole Derivatives Against Protein Kinases

The selectivity of pyrazole-based compounds can range from highly specific for a single target to multi-targeted, depending on the substitutions on the pyrazole ring.[2][7] This selectivity is a key determinant of a compound's utility. High selectivity is often desired to minimize off-target side effects, while in some cases, such as in oncology, multi-kinase inhibition can be a therapeutic advantage.[7]

The following table summarizes the in vitro inhibitory activities (IC50 values) of selected pyrazole derivatives against various protein kinases, illustrating the diverse selectivity profiles achievable with this scaffold.

Compound/ReferencePrimary Target(s)IC50 (nM) vs. Primary Target(s)Key Off-Targets or Selectivity NotesReference
Ruxolitinib JAK1 / JAK2JAK1: 3.3 / JAK2: 2.8FDA-approved for myelofibrosis; potent against both JAK1 and JAK2.[1]
Crizotinib ALK / ROS1 / METALK: 2.9 / MET: 27FDA-approved for certain types of lung cancer; demonstrates high selectivity for ALK over FAK (10-fold).[1][7]
Tozasertib (VX-680) Aurora A, B, CAurora A: 0.6 / Aurora B: 18 / Aurora C: 4.6Pan-Aurora kinase inhibitor.[1]
Compound 1 Akt161Selective towards the Akt family of kinases.[7]
Compound 8 Aurora A / BAurora A: 35 / Aurora B: 75Dual inhibitor, but noted to inhibit 22 kinases at >80% at 1 µM, indicating broad cross-reactivity.[7]
Ilginatinib (NS-018) JAK20.72Highly selective for JAK2 over JAK1 (46-fold), JAK3 (54-fold), and Tyk2 (31-fold).[2]
Pirtobrutinib Bruton's Tyrosine Kinase (BTK)-Demonstrates >100-fold selectivity against almost all of 350 other kinases tested.[2]

Experimental Protocols

Accurate assessment of cross-reactivity and selectivity relies on robust experimental methodologies. Below are detailed protocols for key assays used in the characterization of pyrazole derivatives.

Protocol 1: Biochemical Kinase Profiling for Selectivity

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified protein kinases.

1. Reagent Preparation:

  • Kinase Buffer: Typically contains Tris-HCl, MgCl2, DTT, and a source of protein (e.g., BSA) to prevent non-specific binding.
  • Purified Kinases: A panel of kinases of interest.
  • Substrate: A specific peptide or protein substrate for each kinase.
  • ATP: Adenosine triphosphate, often radiolabeled ([γ-33P]ATP) or used in conjunction with ADP-Glo™ Kinase Assay systems.
  • Test Compound: Serial dilutions of the pyrazole derivative in DMSO.

2. Assay Procedure:

  • In a 96-well or 384-well microplate, add the kinase, its specific substrate, and the test compound at various concentrations.
  • Allow for a pre-incubation period (e.g., 10-15 minutes) at room temperature.
  • Initiate the kinase reaction by adding ATP.
  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
  • Stop the reaction by adding a solution containing EDTA or by spotting the reaction mixture onto a phosphocellulose membrane.

3. Data Quantification and Analysis:

  • Quantify the amount of phosphorylated substrate. For radiolabeled assays, this can be done using a scintillation counter. For luminescence-based assays (e.g., ADP-Glo™), a luminometer is used.
  • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.
  • Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).[8]

Protocol 2: Cell-Based Western Blot for Pathway Inhibition

This method assesses a compound's ability to inhibit a specific signaling pathway within a cellular context.

1. Cell Culture and Treatment:

  • Culture a cell line known to have an active signaling pathway involving the target kinase.
  • Plate the cells and allow them to adhere overnight.
  • Treat the cells with various concentrations of the pyrazole derivative for a specified duration (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).

2. Protein Extraction:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
  • Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the proteins.

3. Western Blotting:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.
  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
  • Incubate the membrane with a primary antibody specific to the phosphorylated form of the kinase's substrate.
  • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the substrate as a loading control.[7][8]

Protocol 3: Competitive ELISA for Immunoassay Cross-Reactivity

This protocol is used to determine the cross-reactivity of an antibody raised against a specific pyrazole derivative with other structurally related compounds.[9]

1. Reagent Preparation:

  • Coating Antigen: The target pyrazole derivative conjugated to a carrier protein (e.g., BSA).
  • Antibody: The specific antibody raised against the target pyrazole derivative.
  • Competitors: The target pyrazole derivative (as a standard) and a panel of structurally similar compounds to be tested for cross-reactivity.
  • Enzyme-Conjugated Secondary Antibody: An HRP-conjugated antibody that binds to the primary antibody.

2. Assay Procedure:

  • Coat a 96-well microplate with the coating antigen and incubate overnight.
  • Wash the plate and block any remaining non-specific binding sites.
  • In a separate plate, pre-incubate the primary antibody with serial dilutions of the standard compound or the competitor compounds.
  • Transfer the antibody-competitor mixtures to the coated plate and incubate.
  • Wash the plate to remove unbound antibodies.
  • Add the enzyme-conjugated secondary antibody and incubate.
  • Wash the plate and add a substrate (e.g., TMB).
  • Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at the appropriate wavelength.

3. Data Analysis:

  • Calculate the IC50 for the standard compound and each competitor.
  • Determine the percent cross-reactivity (%CR) for each competitor using the formula: %CR = (IC50 of Standard / IC50 of Competitor) x 100[10]

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks for cross-reactivity studies.

G cluster_0 Initial Screening cluster_1 Selectivity Profiling cluster_2 Data Analysis & Interpretation Start Synthesized Pyrazole Derivative Screen Primary Assay vs. Target of Interest (e.g., Kinase X) Start->Screen Decision Active? Screen->Decision Biochem Biochemical Profiling (Panel of >100 Kinases) Decision->Biochem Yes Cellular Cell-Based Assays (Target-Relevant Cell Lines) Decision->Cellular Yes Immuno Immunoassay (If applicable) Decision->Immuno Yes Analysis Calculate IC50 Values Determine Selectivity Index Calculate % Cross-Reactivity Biochem->Analysis Cellular->Analysis Immuno->Analysis Conclusion Define Selectivity Profile (Selective, Multi-Targeted, etc.) Analysis->Conclusion

Caption: Experimental workflow for assessing the selectivity and cross-reactivity of novel pyrazole derivatives.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene Inhibitor Pyrazole Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK Inhibits ATP Binding

Caption: The JAK-STAT signaling pathway, a common target for pyrazole-based kinase inhibitors.

References

benchmarking the synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes for 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a valuable building block in pharmaceutical and agrochemical research. The methodologies are benchmarked against each other, with a focus on yield, reaction conditions, and procedural complexity. Detailed experimental protocols and visual representations of the synthetic pathways are provided to aid in methodological selection and implementation.

At a Glance: Synthesis Method Comparison

The following table summarizes the key quantitative metrics for the two primary synthetic pathways to this compound.

ParameterMethod 1: Knorr Synthesis & HydrolysisMethod 2: Vilsmeier-Haack Reaction & Oxidation
Starting Materials Ethyl 2-acetyl-3-oxobutanoate, Phenylhydrazine, Sodium Hydroxide3,5-Dimethyl-1-phenyl-1H-pyrazole, Phosphorus oxychloride, DMF, Potassium permanganate
Number of Steps 22
Overall Yield ~75-85% (estimated)~60-70%
Reaction Temperature Reflux (Step 1), 100°C (Step 2)273-278 K to Reflux (Step 1), Reflux (Step 2)
Reaction Time 2 hours (Step 1), 6 hours (Step 2)1.5 hours (Step 1), 2 hours (Step 2)
Key Reagents Acetic Acid (catalyst)Vilsmeier reagent (POCl₃/DMF)
Purification RecrystallizationFiltration and Recrystallization

Method 1: Knorr Pyrazole Synthesis and Subsequent Hydrolysis

This classical approach involves a two-step sequence: the formation of the pyrazole ring via Knorr synthesis to yield an ester intermediate, followed by hydrolysis to the target carboxylic acid.

Experimental Protocol

Step 1: Synthesis of Ethyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate

  • A solution of ethyl 2-acetyl-3-oxobutanoate (1 equivalent) and phenylhydrazine (1 equivalent) in glacial acetic acid is prepared.

  • The mixture is heated to reflux for 2 hours.

  • Upon cooling, the reaction mixture is poured into ice-water, leading to the precipitation of the crude product.

  • The solid is collected by filtration, washed with water, and recrystallized from ethanol to yield ethyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate.

Step 2: Hydrolysis to this compound

  • The ethyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate (1 equivalent) is dissolved in a suitable solvent such as ethanol.

  • An aqueous solution of sodium hydroxide (2 equivalents) is added to the solution.

  • The mixture is heated at 100°C for 6 hours to facilitate hydrolysis.

  • After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • The product is collected by filtration, washed with water, and dried to afford this compound.

G cluster_0 Method 1: Knorr Synthesis & Hydrolysis Ethyl 2-acetyl-3-oxobutanoate Ethyl 2-acetyl-3-oxobutanoate Knorr Cyclization Knorr Cyclization Ethyl 2-acetyl-3-oxobutanoate->Knorr Cyclization Phenylhydrazine Phenylhydrazine Phenylhydrazine->Knorr Cyclization Ethyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate Ethyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate Knorr Cyclization->Ethyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate Hydrolysis Hydrolysis Ethyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: Knorr Synthesis and Hydrolysis Pathway.

Method 2: Vilsmeier-Haack Formylation and Subsequent Oxidation

This alternative route utilizes the Vilsmeier-Haack reaction to introduce a formyl group onto a pre-existing pyrazole ring, which is then oxidized to the carboxylic acid.

Experimental Protocol

Step 1: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

  • To a cold solution of N,N-dimethylformamide (DMF, 2 equivalents), freshly distilled phosphorus oxychloride (POCl₃, 1 equivalent) is added with stirring over 30 minutes to form the Vilsmeier reagent.

  • A solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (1 equivalent) in DMF is added dropwise, maintaining the temperature between 273–278 K.

  • The resulting mixture is heated under reflux for 1 hour.[1]

  • After cooling, the reaction mixture is poured into crushed ice with continuous stirring.

  • The precipitated product is collected by filtration and recrystallized from aqueous ethanol to give 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde with a reported yield of 69%.[1]

Step 2: Oxidation to this compound

  • The 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) is suspended in a mixture of water and pyridine.

  • Potassium permanganate (KMnO₄, excess) is added portion-wise to the suspension.

  • The reaction mixture is heated under reflux for 2 hours.

  • After completion of the reaction, the mixture is cooled, and the excess permanganate is destroyed with a suitable reducing agent (e.g., sodium bisulfite).

  • The manganese dioxide is removed by filtration.

  • The filtrate is acidified to precipitate the carboxylic acid.

  • The product is collected by filtration, washed with water, and dried.

G cluster_1 Method 2: Vilsmeier-Haack & Oxidation 3,5-Dimethyl-1-phenyl-1H-pyrazole 3,5-Dimethyl-1-phenyl-1H-pyrazole Vilsmeier-Haack Formylation Vilsmeier-Haack Formylation 3,5-Dimethyl-1-phenyl-1H-pyrazole->Vilsmeier-Haack Formylation 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde Vilsmeier-Haack Formylation->3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde Oxidation Oxidation 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde->Oxidation This compound This compound Oxidation->this compound

Caption: Vilsmeier-Haack and Oxidation Pathway.

Concluding Remarks

Both the Knorr synthesis followed by hydrolysis and the Vilsmeier-Haack reaction followed by oxidation represent viable methods for the synthesis of this compound. The choice between these two routes may depend on the availability of starting materials, desired overall yield, and tolerance for specific reaction conditions. The Knorr synthesis pathway may offer a higher overall yield, while the Vilsmeier-Haack approach provides a reliable method for the functionalization of a pre-synthesized pyrazole core. Researchers are encouraged to consider the specifics of their synthetic goals and laboratory capabilities when selecting the most appropriate method.

References

Comparative Docking Analysis of Pyrazole Carboxylic Acid Derivatives as Potential COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comparative overview of molecular docking studies on various pyrazole carboxylic acid derivatives, with a primary focus on their potential as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. Due to the limited availability of specific comparative data on 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives, this guide presents findings on structurally related pyrazole compounds to offer valuable insights for researchers in medicinal chemistry and drug design.

The information herein is compiled from multiple studies to facilitate an objective comparison of the binding affinities and interaction patterns of these derivatives with their biological target. This guide aims to serve as a valuable resource for scientists engaged in the development of novel anti-inflammatory agents.

Data Presentation: Comparative Docking and In Vitro Activity

The following tables summarize the quantitative data from various studies, presenting the docking scores and in vitro anti-inflammatory activities of different pyrazole derivatives. This allows for a direct comparison of their potential efficacy.

Table 1: Comparative Docking Scores of Pyrazole Derivatives against COX-2

Compound/DerivativeTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interacting Residues
Pyrazole Derivative 5uCOX-2-12.907His90, Arg513, Phe518, Ser353, Gln192, Ile517[1]
Pyrazole Derivative 5sCOX-2-12.24His90, Arg513, Phe518, Ser353, Gln192, Ile517[1]
Celecoxib (Reference)COX-2-9.924His90, Arg513, Phe518, Ser353, Gln192, Ile517[1]
1H-Pyrazole Derivative 1bVEGFR-2 (2QU5)-10.09Not Specified[2][3]
1H-Pyrazole Derivative 2bCDK2 (2VTO)-10.35Not Specified[2]
3c Ligand3TY7-7.1Not Specified[4]
Pyrazole-Thiazole HybridCOX-2-9.8Not Specified[5]

Table 2: In Vitro Anti-Inflammatory Activity of Selected Pyrazole Derivatives

Compound/DerivativeAssayInhibition (%)
Pyrazole Derivative 5uCarrageenan-induced paw edema (3h)80.63%[1]
Pyrazole Derivative 5sCarrageenan-induced paw edema (3h)78.09%[1]
Ibuprofen (Standard)Carrageenan-induced paw edema (3h)81.32%[1]
Pyrazole Derivative 12COX-2 Expression25.8 (2-ΔΔct)[6]
Pyrazole Derivative 13COX-2 Expression10.1 (2-ΔΔct)[6]

Experimental Protocols

A detailed understanding of the methodologies employed in the cited studies is crucial for the interpretation and replication of the findings.

Molecular Docking Protocol (Generalized)

A typical molecular docking study for pyrazole derivatives involves the following steps:

  • Software: Docking studies are commonly performed using software such as AutoDock 4.2, PyRx-0.8, or similar molecular modeling tools.[2][6][7]

  • Protein Preparation:

    • The 3D structure of the target protein (e.g., COX-2) is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed.

    • Polar hydrogen atoms are added, and Kollman charges are assigned to the protein.

  • Ligand Preparation:

    • The 2D structures of the pyrazole derivatives are drawn using chemical drawing software and converted to 3D structures.

    • Energy minimization of the ligand structures is performed using appropriate force fields.

    • Gasteiger charges are computed for the ligand atoms.

  • Grid Box Generation: A grid box is defined around the active site of the protein to encompass the binding pocket where the ligand is expected to interact.

  • Docking Algorithm: The Lamarckian Genetic Algorithm is frequently employed for docking simulations.[2] This involves a set number of independent runs for each ligand, with specified population sizes and a maximum number of evaluations.

  • Analysis of Results: The docking results are analyzed based on the binding energy (in kcal/mol) and the interaction patterns (hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site. The pose with the lowest binding energy is generally considered the most favorable.

In Vitro Anti-Inflammatory Assay: Protein Denaturation Inhibition

This assay is used to assess the anti-inflammatory properties of compounds by measuring their ability to inhibit the denaturation of protein, a well-documented cause of inflammation.[6]

  • A reaction mixture is prepared containing the test compound and a protein solution (e.g., bovine serum albumin).

  • The mixture is incubated at a specific temperature to induce protein denaturation.

  • The turbidity of the mixture is measured spectrophotometrically.

  • The percentage inhibition of protein denaturation is calculated by comparing the results of the test compound with a control.

Visualizations: Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for molecular docking and the signaling pathway of the target protein, COX-2.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation grid_box Grid Box Generation protein_prep->grid_box ligand_prep Ligand Preparation docking_run Run Docking Algorithm ligand_prep->docking_run grid_box->docking_run analyze_results Analyze Binding Energy & Poses docking_run->analyze_results visualize Visualize Interactions analyze_results->visualize

Molecular Docking Experimental Workflow

COX2_signaling_pathway stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) pla2 Phospholipase A2 stimuli->pla2 membrane Cell Membrane aa Arachidonic Acid pla2->aa releases from cox2 COX-2 Enzyme aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 catalyzes pges Prostaglandin Synthases pgh2->pges prostaglandins Prostaglandins (e.g., PGE2) pges->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation pyrazole Pyrazole Derivatives (Inhibitors) pyrazole->cox2 inhibit

Simplified COX-2 Signaling Pathway

References

Safety Operating Guide

Navigating the Safe Disposal of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals handling specialized compounds such as 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a clear and compliant disposal protocol is paramount. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Hazard Profile of Structurally Similar Pyrazole Derivatives

In the absence of a specific SDS, the hazard profile has been inferred from analogous pyrazole compounds to ensure a high margin of safety. This "worst-case" approach is a prudent measure in laboratory settings.

Hazard CategoryFindings for Structurally Similar Pyrazole Derivatives
Acute Oral Toxicity Harmful if swallowed.[2][3]
Skin Irritation Causes skin irritation.[2][4][5][6][7]
Eye Irritation Causes serious eye irritation.[2][3][4][5][6][7]
Respiratory Irritation May cause respiratory irritation.[2][4][6]
Environmental Hazards Potentially harmful to aquatic life with long-lasting effects.[1]

Step-by-Step Disposal Procedures

The recommended method for the disposal of this compound is through a licensed and approved chemical waste disposal service.[2][4][8][9] Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.[1][10]

1. Waste Segregation:

  • Solid Waste: Collect any unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[1][8] This includes any contaminated materials such as weighing paper, gloves, or absorbent pads.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container designated for liquid chemical waste.[8] Do not mix with other incompatible waste streams.[8]

  • Empty Containers: Triple-rinse empty containers with a suitable solvent.[11][12] The rinsate must be collected and disposed of as hazardous waste.[11][12] After rinsing, the container can be disposed of in the regular trash after defacing the label.[11][12]

2. Labeling:

All waste containers must be clearly labeled with the words "Hazardous Waste" and include the following information[10][13]:

  • Full chemical name: "this compound" (no abbreviations).[10]

  • Approximate quantity or concentration.[13]

  • Date of waste generation.[10]

  • The name of the principal investigator and laboratory location.[10][13]

3. Storage:

Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[1][13] This area should be well-ventilated and away from incompatible materials.[1] Utilize secondary containment, such as a tray, to capture any potential leaks.[13]

4. Disposal Request:

Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a completed Hazardous Waste Information Form to your EHS department.[10]

Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[13][14]

Disposal Workflow

cluster_preparation Waste Preparation cluster_labeling_storage Labeling & Storage cluster_disposal Disposal cluster_prohibited Prohibited Actions start Start: Generation of Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate container Use Labeled, Compatible Waste Container segregate->container drain Do Not Pour Down Drain segregate->drain INCORRECT trash Do Not Dispose in Regular Trash segregate->trash INCORRECT label_waste Label Container: 'Hazardous Waste' Full Chemical Name Date, PI Name container->label_waste store Store in Designated Hazardous Waste Area with Secondary Containment label_waste->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal end End: Safe Disposal disposal->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Adherence to these procedures is vital for ensuring personnel safety and environmental protection in the laboratory.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following equipment is mandatory when handling this compound:

PPE CategoryItemSpecifications and Rationale
Eye Protection Safety GogglesProtects eyes from splashes and airborne particles. Acid splashes can cause severe and irreversible eye damage.[1]
Face ShieldTo be worn in conjunction with safety goggles when there is a significant risk of splashing, such as during bulk transfers.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling organic acids.[1][2] Always consult the glove manufacturer's compatibility chart.
Body Protection Laboratory CoatA full-length lab coat protects skin and clothing from spills.[1][2]
Chemical-Resistant ApronRecommended when handling larger quantities or when there is a heightened risk of spills.[2]
Respiratory Protection RespiratorUse a respirator with an appropriate cartridge if the compound is handled in a way that generates dust or aerosols, or if working outside of a certified chemical fume hood.[1]

II. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

  • Preparation and Engineering Controls :

    • Always work within a properly functioning and certified laboratory chemical fume hood to minimize inhalation exposure.[2]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[3]

    • Keep the Safety Data Sheets (SDS) for similar organic acids readily available to all personnel.[2]

  • Handling the Compound :

    • When transferring the solid, use a funnel or other appropriate tools to minimize dust generation.

    • For transferring larger quantities, consider using a siphon for better control.[2]

    • Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[4][5]

    • Avoid contact with skin, eyes, and clothing.[6]

  • In Case of a Spill :

    • Small Spills : If the spill is small and can be cleaned up in under 10 minutes by trained personnel, use an inert absorbent material to contain and collect the spilled solid.[2] Avoid generating dust.[2] Place the absorbed material in a sealed, labeled container for hazardous waste disposal.[2]

    • Large Spills : In the event of a large spill, evacuate the area immediately and alert the institution's Environmental Health and Safety (EHS) department.[2]

III. Disposal Plan: Waste Management and Decontamination

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Solid Waste : Collect all unused or contaminated solid this compound, along with any contaminated materials (e.g., weighing paper, gloves), in a clearly labeled, sealable, and chemically compatible hazardous waste container.[7][8]

    • Liquid Waste : Any solutions containing this compound should be collected in a separate, labeled container for liquid chemical waste.[8] Do not dispose of this chemical down the drain.[8][9]

  • Container Labeling and Storage :

    • Label waste containers with "Hazardous Waste" and a precise description of the contents.[9]

    • Store sealed waste containers in a designated hazardous waste accumulation area, away from incompatible materials such as strong bases and oxidizing agents.[2]

  • Final Disposal :

    • Arrange for the collection of hazardous waste through your institution's EHS department.[8]

    • The ultimate disposal should be carried out by a licensed professional waste disposal service, typically through high-temperature incineration.[7]

IV. Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling of this compound.

Safe Handling Workflow for this compound prep Preparation handling Handling in Fume Hood prep->handling use Experimental Use handling->use spill Spill Response handling->spill storage Secure Storage handling->storage use->spill disposal Waste Disposal use->disposal spill->disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.